Dimethyl d-tartrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-69-5, 13171-64-7, 5057-96-5 | |
| Record name | rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartaric acid, dimethyl ester, DL- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-tartaric acid, dimethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (S(R*,R*))-tartrate | |
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| Record name | Dimethyl [S(R*,R*)]-tartrate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl d-Tartrate from d-Tartaric Acid
Introduction: The Significance of Dimethyl d-Tartrate in Chiral Synthesis
This compound, a diester derivative of d-tartaric acid, is a pivotal chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its stereochemical integrity and versatile functional groups make it an invaluable starting material for the asymmetric synthesis of complex molecules.[1] In the realm of drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile, the use of enantiomerically pure synthons like this compound is of paramount importance.[2][3] This guide provides a comprehensive technical overview of the synthesis of this compound from d-tartaric acid, delving into the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
The Chemical Transformation: Fischer-Speier Esterification
The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of d-tartaric acid with methanol.[4][5] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving a high yield.
The balanced chemical equation for the reaction is as follows:
HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃OH ⇌ CH₃OOC-CH(OH)-CH(OH)-COOCH₃ + 2 H₂O (d-Tartaric Acid) + (Methanol) ⇌ (this compound) + (Water)
Reaction Mechanism: A Step-by-Step Look
The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. A strong acid, typically sulfuric acid, is used as a catalyst.[6]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
This process occurs at both carboxylic acid functional groups of the d-tartaric acid molecule to yield this compound.
Experimental Protocol: A Detailed Walkthrough
This protocol details the synthesis of this compound from d-tartaric acid using a sulfuric acid catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| d-Tartaric Acid | 150.09 | 75.0 g | 0.50 |
| Methanol | 32.04 | 250 mL | 6.18 |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | 0.09 |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 75.0 g of d-tartaric acid and 250 mL of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in 200 mL of cold water and carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the this compound with three 100 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained can be purified by either recrystallization or vacuum distillation.
Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a desiccator to obtain pure this compound.
Vacuum Distillation
For a higher purity product, vacuum distillation can be employed. This compound has a boiling point of approximately 158-162 °C at reduced pressure.[7]
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate temperature and pressure.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.
-
-OH stretch: A broad peak in the region of 3500-3200 cm⁻¹
-
C=O stretch (ester): A strong, sharp peak around 1740 cm⁻¹[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the methoxy protons (-OCH₃) and the methine protons (-CH). The hydroxyl protons may appear as a broad singlet.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the methoxy carbon.[9]
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system. In-process checks and final product characterization ensure the successful synthesis and purity of this compound.
-
TLC Monitoring: The progress of the esterification can be monitored by TLC, allowing for the determination of the reaction endpoint.
-
Melting Point: Pure this compound has a reported melting point of 57-60 °C.[7] A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopic Analysis: Confirmation of the product's structure and purity through IR and NMR spectroscopy provides definitive validation of the synthesis.
Applications in Drug Development
This compound is a valuable chiral precursor in the synthesis of numerous pharmaceutical compounds. Its two stereocenters are often incorporated into the final drug molecule, imparting the desired chirality.
One notable example is its use in the synthesis of Zolpidem , a widely prescribed medication for the treatment of insomnia.[6][11][12][13] The tartrate salt of Zolpidem is prepared using tartaric acid or its derivatives, highlighting the importance of this chiral building block in the pharmaceutical industry.
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- 5. US20080293946A1 - Process for Preparing Zolpidem Hemitartrate and Tartrate Polymorphs - Google Patents [patents.google.com]
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- 13. Purification [chem.rochester.edu]
Enantiomerically pure Dimethyl d-tartrate sources
An In-depth Technical Guide to the Sources of Enantiomerically Pure Dimethyl d-Tartrate
Abstract
This compound, a C₂-symmetric chiral molecule, is a cornerstone of modern asymmetric synthesis. Its utility as a versatile chiral building block stems from its natural abundance, low cost, and the stereochemically defined diol and ester functionalities it presents.[1] This guide provides an in-depth exploration of the primary sources of enantiomerically pure this compound, intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. We will detail its chemical synthesis from D-tartaric acid, outline purification methodologies to achieve high enantiomeric excess, survey its commercial availability, and discuss its critical applications in the synthesis of complex, biologically active molecules.[1][2]
Introduction: The Significance of Chirality and this compound
In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to synthesize single enantiomers of complex molecules is a critical objective in modern chemistry.
This compound (CAS No: 13171-64-7), also known as D-(-)-Tartaric acid dimethyl ester, serves as an invaluable starting material in the "chiral pool," providing a readily available source of defined stereocenters for complex syntheses.[1][3] Its structure allows for a wide range of chemical modifications, making it a versatile precursor for chiral ligands, auxiliaries, and intermediates in the production of pharmaceuticals and agrochemicals.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13171-64-7 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₆ | [2] |
| Molecular Weight | 178.14 g/mol | [2][5] |
| Appearance | White crystalline powder or colorless liquid | [2][3] |
| Melting Point | 57-60 °C | [6] |
| Boiling Point | 158 °C @ 0.2 mm Hg | [6] |
| Specific Optical Rotation | [α]²⁰/D ≈ -20° to -23° (c=2.5 in H₂O) | [2][7] |
Primary Sources of Enantiomerically Pure this compound
There are two primary avenues for obtaining enantiomerically pure this compound: direct chemical synthesis from its corresponding acid and procurement from commercial chemical suppliers.
Chemical Synthesis: The Fischer Esterification Route
The most common and economically viable method for preparing this compound is the direct Fischer esterification of D-tartaric acid with methanol. D-tartaric acid is a natural byproduct of winemaking, making it an inexpensive and abundant chiral starting material. The reaction involves heating the acid in an excess of methanol with a strong acid catalyst.
Causality Behind Experimental Choices:
-
Excess Methanol: The esterification is a reversible equilibrium reaction. According to Le Châtelier's principle, using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product.
-
Acid Catalyst: The carbonyl carbons of the tartaric acid are not sufficiently electrophilic to be attacked by the methanol nucleophile. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the rate of reaction.
-
Anhydrous Conditions: Water is a byproduct of the reaction. Its presence would shift the equilibrium back towards the starting materials, reducing the yield. Therefore, using anhydrous reagents and reaction conditions is crucial.
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- 7. 13171-64-7 - this compound - D-DMT - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]
The Legacy of a Grape: A Technical Guide to Tartrate Esters in Asymmetric Synthesis
Foreword
In the pursuit of stereochemically pure molecules, a goal of paramount importance in modern drug development and fine chemical synthesis, nature has often been our most profound teacher. The humble grape, a source of wine and celebration for millennia, also gifted organic chemistry a uniquely powerful tool: tartaric acid. This guide delves into the rich history and expansive utility of tartrate esters, derivatives of this natural product, as cornerstones of asymmetric synthesis. From the foundational discoveries of chirality to their role in Nobel Prize-winning reactions and the synthesis of complex pharmaceuticals, we will explore the enduring legacy of these remarkable chiral building blocks. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practical applications of tartrate-ester-mediated asymmetric synthesis.
A Historical Perspective: From Pasteur's Crystals to Asymmetric Catalysis
The story of tartrate esters in asymmetric synthesis is intrinsically linked to the very discovery of molecular chirality. In 1848, a young Louis Pasteur, while studying the crystalline forms of sodium ammonium tartrate, made a groundbreaking observation. He meticulously separated two distinct types of crystals that were mirror images of each other.[1][2][3] Solutions of these separated crystals rotated plane-polarized light in opposite directions, while the original mixture was optically inactive.[2][3] This elegant experiment provided the first tangible evidence of molecular asymmetry, a concept that would later be termed chirality by Lord Kelvin.[1] Pasteur's work with tartaric acid laid the conceptual groundwork for the entire field of stereochemistry, demonstrating that molecules could exist as non-superimposable mirror images, or enantiomers.[1][2][3]
For nearly a century, tartaric acid and its derivatives were primarily used as resolving agents to separate racemic mixtures, a testament to Pasteur's initial discovery. However, the true potential of tartrates as agents for inducing stereoselectivity in chemical reactions began to be unlocked in the latter half of the 20th century. The evolution of asymmetric synthesis saw the development of "chiral auxiliaries," temporary chiral components that could be attached to a substrate to direct the stereochemical outcome of a reaction. While early examples of chiral auxiliaries were developed by pioneers like E.J. Corey and B.M. Trost, the readily available and stereochemically defined nature of tartrate esters made them highly attractive candidates for this purpose.[4]
The pivotal moment that cemented the role of tartrate esters in the pantheon of asymmetric synthesis came in 1980. K. Barry Sharpless and his group at Stanford University discovered that a combination of titanium tetra(isopropoxide), diethyl tartrate (DET), and an oxidant could achieve the highly enantioselective epoxidation of allylic alcohols. This reaction, now famously known as the Sharpless Asymmetric Epoxidation, was revolutionary for its reliability, predictability, and broad substrate scope. The significance of this discovery was recognized with the 2001 Nobel Prize in Chemistry, awarded to Sharpless for his work on chirally catalyzed oxidation reactions.
The success of the Sharpless epoxidation spurred further research into the applications of tartrate esters in a wide array of other asymmetric transformations, including cyclopropanations, Diels-Alder reactions, and aldol additions. Furthermore, the core principles of using tartrate-derived chiral ligands have been extended to the burgeoning field of organocatalysis, where tartrate-based molecules are used to catalyze reactions without the need for a metal center. This historical trajectory, from a curious observation about crystals to a Nobel Prize-winning catalytic system and beyond, underscores the profound and lasting impact of tartaric acid on the field of asymmetric synthesis.
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselectivity
The Sharpless-Katsuki Asymmetric Epoxidation (SAE) stands as a landmark achievement in asymmetric catalysis, providing a highly reliable method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction's predictability and high enantioselectivity have made it an indispensable tool in the synthesis of a vast array of natural products and pharmaceuticals.
The Core Principles and Mechanism
The SAE utilizes a catalytic system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. The key to the reaction's success lies in the formation of a chiral titanium-tartrate complex in situ.
The currently accepted mechanism involves the formation of a dimeric titanium-tartrate complex, [Ti₂(tartrate)₂(OiPr)₄]. This dimer then reacts with the allylic alcohol and TBHP to form the active catalytic species. The allylic alcohol coordinates to one of the titanium centers through its hydroxyl group, which serves as a directing group. The TBHP also coordinates to the titanium, and the subsequent oxygen transfer to the double bond of the allylic alcohol occurs in a highly stereocontrolled manner.
The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. When using L-(+)-diethyl tartrate, the oxygen is delivered to the "bottom" face of the allylic alcohol when it is drawn in a standardized orientation. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the "top" face. This predictability is a cornerstone of the SAE's utility.
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a representative procedure for the Sharpless Asymmetric Epoxidation of geraniol using L-(+)-diethyl tartrate.
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Molecular sieves, 4Å, powdered and activated
-
Saturated aqueous sodium fluoride (NaF) solution
-
Celatom® or diatomaceous earth
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ (50 mL).
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add L-(+)-DET (0.60 mL, 3.5 mmol) to the cold solvent, followed by the dropwise addition of Ti(OiPr)₄ (1.0 mL, 3.4 mmol). Stir the resulting solution for 10 minutes at -20 °C.
-
-
Reaction Execution:
-
Add geraniol (1.54 g, 10.0 mmol) to the catalyst solution.
-
Slowly add TBHP (4.0 mL of a ~5.5 M solution in decane, 22 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NaF solution.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until a granular precipitate forms.
-
Add a small amount of Celatom® and filter the mixture through a pad of Celatom®, washing the filter cake with CH₂Cl₂.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S,3S)-2,3-epoxygeraniol.
-
Data Presentation: Substrate Scope and Enantioselectivity
The Sharpless Asymmetric Epoxidation is effective for a wide range of primary and secondary allylic alcohols. The enantiomeric excess (ee) is typically very high, often exceeding 90%.
| Substrate (Allylic Alcohol) | Tartrate Isomer | Product Enantiomer | Yield (%) | ee (%) |
| Geraniol | L-(+)-DET | (2S,3S) | 85-95 | >95 |
| Cinnamyl alcohol | D-(-)-DIPT | (2R,3R) | 80-90 | >98 |
| (Z)-3-Hexen-1-ol | L-(+)-DET | (2S,3R) | 75-85 | >90 |
| 2-Cyclohexen-1-ol | D-(-)-DIPT | (1R,2S,3R) | 80-90 | >95 |
Beyond Epoxidation: Tartrate Esters as Versatile Chiral Auxiliaries
The success of the Sharpless epoxidation highlighted the immense potential of tartrate esters as chiral controllers. This has led to their application in a variety of other important asymmetric transformations.
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes. The use of chiral auxiliaries, including tartrate derivatives, has enabled the development of enantioselective variants of this reaction, particularly for allylic alcohols.
In a tartrate-mediated Simmons-Smith cyclopropanation, a chiral ligand derived from tartaric acid, often a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), is used in conjunction with a zinc carbenoid. The chiral ligand coordinates to the zinc, creating a chiral environment that directs the cyclopropanation to one face of the alkene.
Experimental Protocol: Asymmetric Cyclopropanation of Cinnamyl Alcohol
-
Catalyst Preparation: In a flame-dried flask under argon, a solution of the TADDOL ligand (1.2 equiv) in anhydrous dichloromethane is treated with Ti(OiPr)₄ (1.0 equiv). The mixture is stirred at room temperature for 1 hour.
-
Reaction: The catalyst solution is cooled to -20 °C, and cinnamyl alcohol (1.0 equiv) is added, followed by diethylzinc (2.0 equiv). Diiodomethane (2.0 equiv) is then added dropwise. The reaction is stirred at 0 °C for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
| Allylic Alcohol | Chiral Ligand | Diastereomeric Ratio (syn:anti) | ee (%) |
| Cinnamyl Alcohol | (R,R)-TADDOL | >95:5 | 92 |
| Geraniol | (S,S)-TADDOL | >95:5 | 88 |
| 3-Buten-1-ol | (R,R)-TADDOL | - | 85 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Tartrate esters can be employed as chiral auxiliaries to control the stereochemistry of this reaction. The tartrate moiety is typically attached to the dienophile, creating a chiral environment that directs the approach of the diene.[4]
Experimental Protocol: Asymmetric Diels-Alder of a Tartrate-Derived Acrylate
-
Dienophile Synthesis: (2R,3R)-Diethyl tartrate is converted to the corresponding chiral acrylate by reaction with acryloyl chloride in the presence of a base.
-
Diels-Alder Reaction: The chiral acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) are dissolved in toluene. A Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.1 equiv), is added at -78 °C. The reaction is stirred for 3 hours.
-
Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous sodium bicarbonate. After extraction and purification of the Diels-Alder adduct, the tartrate auxiliary is removed by hydrolysis (e.g., with LiOH in THF/water) to yield the enantioenriched carboxylic acid.
| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | ee (%) of endo |
| Tartrate-Acrylate | Cyclopentadiene | Et₂AlCl | >98:2 | 95 |
| Tartrate-Crotonate | Isoprene | TiCl₄ | 90:10 | 88 |
Tartrate-Derived Organocatalysts: A Metal-Free Approach
A more recent and exciting development is the use of tartrate derivatives as organocatalysts. These catalysts, which do not contain a metal center, offer a more sustainable and often milder alternative to traditional metal-based catalysts. Tartrate-derived diammonium salts, for example, have been shown to be effective catalysts for asymmetric phase-transfer reactions.[5]
These organocatalysts create a chiral environment through non-covalent interactions, such as hydrogen bonding and ionic interactions, to induce stereoselectivity. They have been successfully applied in a range of reactions, including Michael additions and Mannich reactions.[6]
Applications in Drug Development: The Case of Varenicline L-Tartrate
The impact of tartrate chemistry extends directly into the pharmaceutical industry. A prominent example is the smoking cessation drug varenicline, which is marketed as its L-tartrate salt (Chantix®). The use of L-tartaric acid in the final step of the synthesis serves to form a stable, crystalline salt of the active pharmaceutical ingredient (API), facilitating its purification and formulation into a solid dosage form.
The synthesis of varenicline itself involves several key steps, and while the final salt formation with tartaric acid is not an asymmetric transformation, it highlights the crucial role of tartrates in pharmaceutical process chemistry.
Simplified Synthesis of Varenicline and Salt Formation:
-
Core Synthesis: The complex polycyclic core of varenicline is constructed through a multi-step synthetic sequence.[7]
-
Final Deprotection: A protecting group is removed to yield the free base of varenicline.[7]
-
Salt Formation: The varenicline free base is then treated with L-tartaric acid in a suitable solvent, such as methanol, to precipitate the crystalline L-tartrate salt.[8] This step is critical for obtaining the API with high purity and in a form suitable for pharmaceutical manufacturing.[9][10]
Conclusion and Future Outlook
From Louis Pasteur's meticulous separation of tartrate crystals to the development of powerful catalytic systems and their application in life-saving medicines, the journey of tartrate esters in asymmetric synthesis is a testament to the power of fundamental scientific discovery. The ready availability of both enantiomers of tartaric acid from the "chiral pool" has made it an invaluable and economically viable tool for chemists.
The field continues to evolve, with ongoing research into new tartrate-derived ligands and organocatalysts for a wider range of asymmetric transformations. The principles of stereocontrol demonstrated so elegantly with tartrate esters continue to inspire the design of new and more efficient catalytic systems. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the legacy of the humble grape, and the chiral secrets it holds, is sure to endure.
References
-
Ghosh, A. K., Koltun, E., & Bilcer, G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Synthesis, 2001(09), 1281–1301. [Link]
-
Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2007). Catalytic asymmetric phase-transfer Michael reaction and Mannich-type reaction of glycine Schiff bases with tartrate-derived diammonium salts. Chemistry, an Asian journal, 2(6), 794–801. [Link]
-
Gal, J. (2012). The discovery of stereoselectivity in the 19th century: The contributions of Louis Pasteur and his followers. Chirality, 24(12), 959-976. [Link]
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Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2004). Catalytic asymmetric phase-transfer reactions using tartrate-derived asymmetric two-center organocatalysts. Tetrahedron, 60(37), 7743-7754. [Link]
-
Flack, H. D. (2009). Louis Pasteur's discovery of molecular chirality and spontaneous resolution in 1848, together with a complete review of his crystallographic and chemical work. Acta Crystallographica Section A: Foundations of Crystallography, 65(4), 371-389. [Link]
-
Kagan, H. B. (2012). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments?. New Journal of Chemistry, 36(10), 1839-1845. [Link]
-
Kauffman, G. B., & Bernal, I. (2012). The early history of stereochemistry: From the discovery of molecular asymmetry and the first resolution of a racemate by Pasteur to the asymmetrical chiral carbon of van't Hoff and Le Bel. In Stereochemistry of Organic and Bioorganic Compounds (pp. 1-34). Springer, Berlin, Heidelberg. [Link]
-
Gal, J. (2013). Louis Pasteur, stereochemistry, and the nature of life. Chirality, 25(1), 1-3. [Link]
-
O'Donnell, M. J. (2019). Asymmetric phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(44), 9536-9552. [Link]
-
Ooi, T., & Maruoka, K. (2004). Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions. Organic letters, 6(14), 2397–2399. [Link]
-
Ghosh, A. K., Koltun, E., & Bilcer, G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Synthesis, 2001(09), 1281–1301. [Link]
-
Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2004). Catalytic asymmetric phase-transfer reactions using tartrate-derived asymmetric two-center organocatalysts. Tetrahedron, 60(37), 7743-7754. [Link]
-
An Improved Process For The Preparation Of Varenicline Tartrate. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]
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Varenicline compound and process of manufacture thereof. (2023). Justia Patents. [Link]
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Asymmetric Catalysis of Diels-Alder Reactions. (2021, May 2). Chemistry LibreTexts. [Link]
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Asymmetric Catalysis of Diels-Alder Reactions. (n.d.). MIT OpenCourseWare. Retrieved February 12, 2026, from [Link]
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Solid State Forms Of Varenicline Salts And A Process For Preparing. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling and Disposal of Dimethyl d-Tartrate
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safe and responsible handling of all chemical reagents. Dimethyl d-tartrate, a versatile chiral building block in asymmetric synthesis, requires a thorough understanding of its properties to ensure laboratory safety and prevent environmental contamination. This guide provides an in-depth analysis of the safety protocols, handling procedures, and disposal methods for this compound, grounded in established scientific principles.
Understanding this compound: Properties and Applications
This compound is a diester of d-tartaric acid, valued for its role in the synthesis of enantiomerically pure compounds.[1] Its applications are diverse, ranging from the development of pharmaceuticals and agrochemicals to its use as a flavoring agent in the food and beverage industry.[1] A fundamental understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Transparent liquid or white mass solid | [1] |
| Melting Point | 57-60 °C (decomposes) | [2] |
| Boiling Point | 158 °C at 0.2 mm Hg | [2] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | 0-8 °C | [1] |
Hazard Identification and Risk Assessment
While this compound is not classified as a hazardous substance according to most safety data sheets, it is crucial to recognize potential risks and handle it with the appropriate precautions.[4][5]
Incompatibilities: The primary chemical hazards associated with this compound stem from its incompatibility with strong acids, bases, reducing agents, and oxidizing agents.[3][6] Contact with these substances can lead to vigorous reactions, potentially compromising the integrity of the compound and creating unsafe laboratory conditions.
Combustion Products: In the event of a fire, the thermal decomposition of this compound can produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[3]
Health Hazards: Although not considered highly toxic, direct contact with the skin or eyes may cause irritation.[7] Inhalation of dust or vapors should be avoided.[6][8]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent accidental splashes to the eyes.[3][6]
-
Hand Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact. It is essential to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or other protective clothing is necessary to protect the skin from potential spills.[6]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][6] However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment and preserving the quality of the reagent.
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.[6]
-
Avoid direct contact with skin and eyes.[9]
-
Wash hands thoroughly with soap and water after handling the compound.
-
Keep containers tightly closed when not in use to prevent contamination and potential reactions with atmospheric moisture or other substances.[6]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly sealed to prevent degradation.[6]
-
Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3][6]
-
Keep away from sources of heat, sparks, and open flames.[6]
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek immediate medical assistance.[6]
Accidental Release Measures: For a minor spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[6][9] For liquid spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container.[10]
-
Clean: Clean the spill area thoroughly with soap and water.
The following diagram illustrates the decision-making process for handling a this compound spill:
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- 5. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemstock.ae [chemstock.ae]
Commercial Sourcing and Validation of High-Purity Dimethyl D-Tartrate: A Technical Guide
Topic: Commercial suppliers of high-purity Dimethyl d-tartrate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS 13171-64-7), chemically known as dimethyl (2S,3S)-dihydroxysuccinate, is a linchpin chiral pool building block in asymmetric synthesis.[1][2] Its utility extends from the resolution of racemic amines to serving as the scaffold for privileged chiral ligands, most notably TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).
For pharmaceutical applications, the integrity of the downstream enantioselective transformation is strictly limited by the optical purity of the starting tartrate. A 99% chemical purity does not guarantee 99% enantiomeric excess (ee). This guide provides a rigorous framework for sourcing, validating, and utilizing this compound, moving beyond simple catalog browsing to a risk-based material qualification strategy.
Part 1: Technical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the end-user must define the Critical Quality Attributes (CQAs) necessary for their specific application. In asymmetric catalysis, trace amounts of the enantiomer (Dimethyl L-tartrate) or meso-tartrate can lead to non-linear effects, drastically reducing the ee of the final drug substance.
Table 1: Technical Specifications for High-Purity Grade
| Property | Specification (High Purity) | Criticality |
| CAS Number | 13171-64-7 | Identity |
| Chemical Name | Dimethyl (2S,3S)-dihydroxysuccinate | Identity |
| Structure | Identity | |
| Molecular Weight | 178.14 g/mol | Stoichiometry |
| Appearance | White crystalline solid or fused mass | Purity Indicator (Liquid indicates moisture or impurities) |
| Melting Point | 48°C – 60°C (Polymorphic dependent) | Identity/Purity |
| Optical Rotation | Primary CQA for Chirality | |
| Enantiomeric Excess | Critical for Asymmetric Synthesis | |
| Chemical Purity | Yield/Side-reactions | |
| Water Content | Critical for moisture-sensitive Grignard reactions |
Expert Insight: Commercial samples often arrive as a supercooled liquid or a fused mass due to the compound's low melting point. This is not necessarily a sign of degradation, but must be verified against water content specs, as hygroscopicity can depress the melting point.
Part 2: Supplier Landscape & Sourcing Strategy
Sourcing strategies must differ based on the development phase. For early R&D, "Catalog Suppliers" offer speed and documentation. For Pilot/Manufacturing, "Specialized Chiral Manufacturers" offer bulk consistency and lot sequestration.
Tier 1: Global Catalog Suppliers (R&D & Bench Scale)
Best for: Rapid acquisition, high trust, validated CoAs.
-
Sigma-Aldrich (Merck KGaA)
-
Product: (-)-Dimethyl D-tartrate, 99%[3]
-
Key Spec: Optical purity ee: ≥99% (GLC)
-
Advantage: High reliability in enantiomeric data; robust supply chain.
-
-
Thermo Scientific Chemicals (formerly Alfa Aesar) [4]
-
Product: this compound, 99%[4]
-
Advantage: extensive stock availability in Europe and North America.
-
-
TCI (Tokyo Chemical Industry)
Tier 2: Specialized Chiral Manufacturers (Scale-Up & Bulk)
Best for: Kilogram-scale synthesis, custom specifications, cost-efficiency.
-
Chengdu Likai Chiral Tech (China) [8]
-
Specialization: Dedicated chiral technologies.
-
Claim: Optical purity ≥ 99.0% ee.
-
Use Case: Sourcing intermediate quantities (1kg - 100kg) for pilot plant runs.
-
-
Laksh Finechem (India)
-
Specialization: Fine chemical intermediates.
-
Use Case: Cost-effective bulk sourcing for non-GMP intermediates.
-
Sourcing Decision Logic
The following diagram illustrates the decision-making process for selecting a supplier based on project stage and risk tolerance.
Figure 1: Strategic Sourcing Decision Tree for Chiral Reagents.
Part 3: Quality Assurance & Validation Protocol
Trusting a Certificate of Analysis (CoA) is insufficient for critical asymmetric steps. The following Self-Validating System ensures the material meets the rigorous demands of pharmaceutical synthesis.
The "Self-Validating" QC Workflow
-
Visual & Physical Inspection:
-
Protocol: Check state.[9] If liquid, store at 4°C for 24 hours to attempt crystallization. If it remains liquid, perform Karl Fischer titration immediately. High water content (>1%) indicates poor storage or seal failure.
-
-
Optical Rotation Check (Identity):
-
Protocol: Dissolve 2.5g in 100mL distilled water. Measure at 20°C at 589 nm (D-line).
-
Acceptance: -20° to -23°.[1] Values lower (e.g., -18°) suggest racemization or wet sample.
-
-
Chiral GC Analysis (Definitive Purity):
-
Why: Optical rotation is an average property. Only chromatography can quantify the L-enantiomer impurity.
-
Method: Direct chiral GC is preferred over HPLC for volatile esters.
-
Validated Chiral GC Method
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Chiraldex G-TA or CP-Chirasil-Dex CB).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 100°C (hold 2 min)
5°C/min 160°C. -
Detection: FID at 250°C.
-
Expected Result: Baseline separation of D- and L-dimethyl tartrate. Calculate ee% using area normalization:
Part 4: Application Case Study – Synthesis of TADDOL
To demonstrate the criticality of high-purity this compound, we examine the synthesis of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). TADDOLs are "privileged ligands" used in titanium-catalyzed asymmetric additions (e.g., alkylation of aldehydes).
The Causality of Purity: If the starting this compound has an ee of only 95%, the resulting TADDOL ligand will also have low optical purity. In non-linear catalytic systems, this can lead to a catastrophic drop in the enantioselectivity of the final drug synthesis step.
Synthesis Workflow
-
Acetonide Protection: Reaction with acetone/dimethoxypropane to lock the conformation.
-
Grignard Addition: Addition of aryl Grignard (e.g., Phenylmagnesium bromide) to the ester groups.
-
Hydrolysis/Workup: Formation of the diol (TADDOL).
Figure 2: Synthesis pathway of TADDOL ligand from this compound.
Step-by-Step Protocol (Grounding Reference: Org. Synth. 1999, 76, 12)[12]
-
Preparation of Acetonide:
-
Charge a flask with this compound (0.5 mol) and acetone (900 mL).
-
Add Boron trifluoride diethyl etherate (0.31 mol) slowly.
-
Critical Control Point: Moisture must be excluded to prevent hydrolysis of the ester.
-
Neutralize and distill to obtain the acetonide intermediate.
-
-
Grignard Reaction:
-
Prepare Phenylmagnesium bromide (2.2 mol) in dry THF.
-
Add the acetonide solution slowly at 0°C.
-
Reflux for 2 hours to ensure complete addition to the sterically hindered esters.
-
Observation: The reaction mixture turns viscous.
-
-
Isolation:
-
Quench with Ammonium chloride.
-
The crude TADDOL is often purified by crystallization, which can further upgrade the optical purity if the starting material was slightly deficient.
-
References
-
Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1999).[10] (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol from Dimethyl Tartrate.[11][10] Organic Syntheses, 76, 12. Available at: [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001).[10] TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138.[10]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. lakshfinechem.com [lakshfinechem.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (-)-Dimethyl D-tartrate | CAS 13171-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chiralcenter.com [chiralcenter.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 13811-71-7 - Diethyl D-tartrate - D-DET - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]
- 9. Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TADDOL - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Asymmetric Synthesis Strategies: A Technical Guide to Chiral Auxiliaries and Ligands
Introduction: The Chirality Imperative in Drug Discovery
In modern pharmaceutical development, the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle; it is a safety and efficacy imperative. The historical context of the thalidomide tragedy underscores the biological necessity of single-enantiomer drugs. For the application scientist, the challenge lies in selecting the most robust, scalable, and cost-effective method to introduce chirality.
This guide analyzes the two dominant methodologies: Chiral Auxiliaries (stoichiometric directing groups) and Chiral Ligands (catalytic modifiers). We will explore the mechanistic underpinnings, execute field-proven protocols, and provide a decision matrix for process selection.
Part 1: Chiral Auxiliaries – The Stoichiometric Approach
Chiral auxiliaries are enantiomerically pure compounds temporarily covalently bonded to an achiral substrate to induce diastereoselectivity in a subsequent reaction.[1][2][3] They are the "workhorses" of early-phase discovery due to their high predictability and reliability.
The Evans Oxazolidinone Platform
Developed by David A. Evans,
Mechanism of Action:
-
Attachment: The substrate (acid chloride/anhydride) is attached to the auxiliary.
-
Enolization: Base treatment (LDA) forms the
-enolate.[2] The lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen. -
Shielding: The bulky group on the auxiliary (isopropyl for Valine-derived, benzyl for Phenylalanine-derived) sterically blocks one face of the enolate.
-
Attack: The electrophile approaches from the unhindered face (anti to the steric bulk).
Visualization: Evans Enolate Workflow
Figure 1: The Evans alkylation workflow demonstrating the cyclic nature of auxiliary usage and recovery.
Validated Protocol: Evans Asymmetric Alkylation
Note: This protocol assumes the use of (S)-4-benzyl-2-oxazolidinone.
Reagents:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone (Substrate)
-
Lithium Diisopropylamide (LDA)[2]
-
Benzyl Bromide (Electrophile)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Enolization: Cool a solution of the imide substrate (1.0 equiv) in anhydrous THF to -78°C. Slowly add LDA (1.1 equiv) via syringe pump over 15 minutes. Critical Insight: The slow addition prevents local overheating and ensures kinetic control, favoring the
-enolate. Stir for 30 minutes. -
Alkylation: Add Benzyl Bromide (1.5 equiv) dropwise. The reaction mixture should be maintained at -78°C for 2 hours, then allowed to warm slowly to 0°C.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
-
Cleavage (The Bottleneck): Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C. Add LiOH (2 equiv) and 30% H₂O₂ (4 equiv).
-
Safety Note: This step generates peracids. Maintain temperature <5°C to prevent thermal runaway and minimize O₂ evolution [1].
-
Regioselectivity:[4][5] The use of peroxide (LiOOH) is essential. Hydroxide alone (LiOH) often attacks the endocyclic carbonyl (cleaving the ring) rather than the exocyclic carbonyl (cleaving the product).
-
-
Purification: Quench peroxide with Na₂SO₃. Acidify to precipitate the chiral acid. Recover the oxazolidinone from the organic layer.
Part 2: Chiral Ligands – The Catalytic Approach
While auxiliaries are reliable, they suffer from poor atom economy (stoichiometric waste). Chiral ligands utilize a metal center (Ru, Rh, Pd) modified by a chiral scaffold to transfer chirality catalytically.
The Noyori Hydrogenation (BINAP)
Ryoji Noyori’s development of the BINAP ligand revolutionized the reduction of ketones and olefins. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) possesses axial chirality. When complexed with Ruthenium, it creates a chiral pocket that differentiates between the pro-R and pro-S faces of a substrate.
Key Mechanistic Feature: The Ru-BINAP complex operates via a metal-ligand bifunctional mechanism (in transfer hydrogenation) or a monohydride mechanism (in high-pressure hydrogenation), where the chiral diphosphine ligand imposes a rigid "quadrant" steric environment.
Visualization: Catalytic Cycle (Ru-BINAP)
Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of beta-keto esters using Ru-BINAP.
Validated Protocol: Asymmetric Hydrogenation of Beta-Keto Esters
Reference Standard: Noyori, R. et al. [2]
Reagents:
-
Methyl acetoacetate (Substrate)
-
RuCl₂[(R)-BINAP] (Catalyst, 0.05 mol%)
-
Methanol (Solvent)
-
Hydrogen Gas (H₂)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, dissolve the substrate in degassed Methanol. The substrate concentration is critical; too high can lead to catalyst aggregation, too low affects rate. Aim for 1.0 M.
-
Catalyst Loading: Add the Ru-BINAP catalyst. A Substrate-to-Catalyst (S/C) ratio of 2,000:1 is standard for initial screens, though industrial processes reach 10,000:1.
-
Pressurization: Transfer to a stainless steel autoclave. Purge with H₂ (3x) to remove trace O₂. Pressurize to 40-100 atm (approx. 4-10 MPa).
-
Causality: High pressure is required to stabilize the Ru-hydride species and ensure the reaction rate exceeds the rate of catalyst decomposition.
-
-
Reaction: Stir at 30°C for 12-24 hours.
-
Workup: Vent H₂ carefully. Concentrate the solvent. The product is typically obtained in >98% yield and >96% ee without further purification.
Part 3: Comparative Analysis & Decision Matrix
For the drug developer, the choice between Auxiliary and Ligand is dictated by the stage of development.
| Feature | Chiral Auxiliaries (e.g., Evans, Myers) | Chiral Ligands (e.g., BINAP, DuPhos) |
| Development Phase | Discovery / Pre-Clinical | Process Development / Manufacturing |
| Reliability | Extremely High (Predictable models) | Variable (Requires screening) |
| Atom Economy | Poor (Requires stoichiometric addition/removal) | Excellent (Catalytic <1 mol%) |
| Cost | High (Auxiliary is expensive if not recycled) | Low (per kg of product) |
| Throughput | Low (Multi-step sequence) | High (Single step) |
| Purification | Easy (Diastereomers separable by chromatography) | Harder (Enantiomers require chiral HPLC) |
Strategic Insight: Use Auxiliaries when you need 5 grams of target compound next week to validate a biological hypothesis. Use Ligands when you need to manufacture 50 kg next year for clinical trials.
Part 4: Industrial Application Case Study
The Takasago Menthol Process One of the most successful applications of chiral ligands is the Takasago process for (-)-Menthol.
-
Reaction: Asymmetric isomerization of diethylgeranylamine.
-
Scale: >1,000 tons/year.[6]
-
Significance: This process demonstrates that chiral ligands can be robust enough for commodity-scale manufacturing, achieving 98% ee and turnover numbers (TON) exceeding 300,000 [3].
References
-
Evans, D. A., et al. (1982).[5] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[4][8]
-
Noyori, R. (2001).[9] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." NobelPrize.org.
-
Kumobayashi, H., et al. (1984). "Industrial Application of Asymmetric Hydrogenation Catalyzed by BINAP-Rhodium Complexes." Takasago International Corporation.
-
Myers, A. G., et al. (1997).[5][10] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[11] Journal of the American Chemical Society.[4][8]
-
Glace, A. W., et al. (2019).[4] "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.
Sources
- 1. 手性助剂 [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. connectsci.au [connectsci.au]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. cytothesis.us [cytothesis.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Sharpless asymmetric epoxidation using Dimethyl d-tartrate
Application Note: Sharpless Asymmetric Epoxidation (SAE) using Dimethyl D-Tartrate
Part 1: Introduction & Mechanistic Grounding
The Sharpless Asymmetric Epoxidation (SAE) is the gold standard for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] While Diethyl Tartrate (DET) is the most common ligand, This compound (DMT) is frequently employed for specific substrate classes where steric bulk must be minimized, or to facilitate workup due to the higher water solubility of the methyl ester compared to the ethyl ester.
This protocol details the Catalytic Modification (Gao et al., 1987), which utilizes 5–10 mol% titanium catalyst in the presence of molecular sieves.[2] This method supersedes the older stoichiometric approach, offering higher yields, easier purification, and reduced waste.
The Stereochemical Control System
The reaction relies on the formation of a chiral dimeric complex between Titanium(IV) isopropoxide and the tartrate ligand.[3] The "Sharpless Mnemonic" is the definitive tool for predicting facial selectivity.
-
Ligand: this compound [(-)-DMT].
-
Configuration: (2S, 3S).
-
Selectivity: When the allylic alcohol is drawn in the standard orientation (double bond vertical, hydroxymethyl group at the bottom right), (-)-DMT directs oxygen delivery to the TOP (Alpha) face.
Mechanism of Action
The active catalyst is a dimer,
DOT Diagram 1: The Catalytic Cycle & Stereochemical Mnemonic
Figure 1: Catalytic cycle of the Sharpless Epoxidation showing the assembly of the active dimer and the mnemonic for (-)-DMT selectivity.
Part 2: Reagent Selection & Preparation
Success in SAE is strictly defined by the absence of water (which kills the catalyst) and the precise stoichiometry of the complex.
Table 1: Critical Reagent Specifications
| Component | Specification | Role | Critical Note |
| Titanium(IV) isopropoxide | 97%+, Distilled | Catalyst Precursor | Air/Moisture sensitive. Use fresh or recently distilled. |
| This compound | (-)-DMT, 99% | Chiral Ligand | Solid (mp 48°C). Must be dissolved in DCM before addition. |
| TBHP | 5.5M in Decane (Anhydrous) | Oxidant | Do NOT use aqueous (70%) TBHP. It will deactivate the catalyst immediately. |
| Molecular Sieves | 4Å, Activated | Water Scavenger | Essential for the catalytic (5-10 mol%) protocol. |
| Dichloromethane (DCM) | Anhydrous | Solvent | Standard solvent. Toluene is an alternative. |
Part 3: Detailed Experimental Protocol (Catalytic Method)
Scale: 10.0 mmol Allylic Alcohol Catalyst Loading: 5 mol% Ti / 6 mol% DMT
Preparation Phase
-
Activation of Sieves: Flame-dry 4Å molecular sieves (powdered <5 micron is best, but pellets work) under high vacuum. Cool under Argon.
-
DMT Solution: Since this compound is a solid, pre-dissolve 107 mg (0.6 mmol, 6 mol%) in 1 mL of anhydrous DCM.
Reaction Assembly
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Maintain an inert atmosphere (Nitrogen or Argon).
-
Charging: Add 0.5 g of activated powdered 4Å molecular sieves and 40 mL of anhydrous DCM.
-
Cooling: Cool the flask to -20°C (Cryocooler or Carbon Tetrachloride/Dry Ice slush; standard Dry Ice/Acetone can be used if monitored carefully to maintain -20 to -25°C).
-
Catalyst Formation:
-
Add Titanium(IV) isopropoxide : 150 µL (0.5 mmol, 5 mol%).
-
Add This compound solution : (prepared above).
-
Crucial Step: Stir at -20°C for 20 minutes . This "aging" period allows the formation of the active dimeric catalyst.
-
Oxidation Step
-
Oxidant Addition: Add TBHP (5.5M in decane): 3.6 mL (20 mmol, 2.0 equiv).
-
Note: Dry the TBHP solution over activated sieves for 30 mins prior to use for best results.
-
Stir for another 20-30 minutes at -20°C to allow the oxidant to coordinate.
-
-
Substrate Addition: Add the Allylic Alcohol (10 mmol) dropwise (neat or dissolved in minimal DCM).
-
Rate: Ensure internal temperature does not rise above -20°C.
-
-
Incubation: Stir at -20°C. Monitor by TLC or GC.
Workup (The "Gao" Modification)
Why this method? Standard aqueous workups lead to intractable emulsions with Titanium. This protocol uses Iron(II) Sulfate to destroy excess peroxide and Citric Acid to chelate Titanium, ensuring clean phase separation.
DOT Diagram 2: Workup Decision Tree
Figure 2: Workflow for the safe quenching and isolation of epoxy alcohols.
Step-by-Step Workup:
-
Quench: While still cold, add 10 mL of Diethyl Ether.
-
Chelation/Destruction: Pour the reaction mixture into a beaker containing a pre-stirred solution of Iron(II) Sulfate heptahydrate (3.0 g) and Citric Acid (1.0 g) in 30 mL water.
-
Observation: The mixture will turn orange/brown.
-
-
Separation: Stir vigorously at room temperature for 15-30 minutes until two clear phases emerge.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with Ether.
-
Drying: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (Silica gel) or Kugelrohr distillation.
-
Note on DMT: Dimethyl tartrate is more water-soluble than Diethyl tartrate, so a significant portion is removed during the aqueous wash, simplifying chromatography.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water in system | Reactivate molecular sieves. Ensure TBHP is anhydrous (decane solution). |
| Low ee% | Temperature drift | Maintain -20°C strictly. Do not let the reaction warm up until completion. |
| Low ee% | Incorrect Stoichiometry | Ensure Tartrate is in slight excess of Titanium (1.2 : 1 ratio). |
| Emulsion during workup | Titanium hydroxides | Use the Citric Acid or Tartaric Acid workup method to sequester Ti. |
| Slow Reaction | Steric bulk | DMT is less bulky than DET or DIPT. If still slow, increase catalyst loading to 10-15 mol%. |
Part 5: References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[5] Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[5] Journal of the American Chemical Society, 109(19), 5765–5780.[5] Link
-
Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. Synthesis, 1986(02), 89-116.[2][6] Link
-
Hill, J. G., Rossiter, B. E., & Sharpless, K. B. (1983). Analysis of enantiomeric excess in allylic alcohols and their epoxides. The Journal of Organic Chemistry, 48(20), 3607–3608. Link
Sources
Application Note: Scalable Synthesis of TADDOL from Dimethyl Tartrate
Executive Summary
This application note details the robust synthesis of
TADDOLs are critical scaffolds in asymmetric catalysis, serving as ligands for Titanium-catalyzed Lewis acid transformations (e.g., Diels-Alder, nucleophilic additions) and as chiral solvating agents. This protocol utilizes the Seebach method, optimized for reproducibility and safety in a research setting. It is divided into two critical phases: Acetalization (Protection) and Grignard Addition (C-C Bond Formation).
Note on Stereochemistry
-
Starting Material: The prompt specifies "Dimethyl d-tartrate." In historical nomenclature,
refers to dextrorotatory (+). Natural tartaric acid is L-(+)-tartaric acid, which possesses the ( ) configuration. -
Product: Using Dimethyl L-(+)-tartrate yields (
)-TADDOL . -
Enantiomer: If the unnatural D-(-)-tartrate [(
)] is used, the product will be ( )-TADDOL. The chemical protocol is identical for both enantiomers.
Strategic Workflow Overview
The synthesis proceeds via a two-step sequence. First, the 1,2-diol functionality is protected as an acetonide to rigidly define the stereochemical environment and prevent side reactions. Second, a massive excess of aryl Grignard reagent is introduced to convert the diester into the tetraaryl diol.
Figure 1: Strategic workflow for TADDOL synthesis from tartrate esters.
Phase 1: Acetalization (Protection)
Objective: Convert Dimethyl tartrate into Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. Mechanism: Acid-catalyzed transacetalization.[1]
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Dimethyl L-tartrate | 1.0 | Substrate |
| 2,2-Dimethoxypropane | 1.5 - 2.0 | Acetal Source |
| p-Toluenesulfonic acid (pTsOH) | 0.01 (cat.) | Catalyst |
| Cyclohexane (or Toluene) | Solvent | Azeotropic Agent |
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using acetone/benzene, though dimethoxypropane is preferred for milder conditions).
-
Mixing: Dissolve Dimethyl tartrate and 2,2-dimethoxypropane in cyclohexane. Add the catalytic pTsOH.
-
Reaction: Heat the mixture to reflux. The reaction relies on the removal of methanol to drive the equilibrium forward. If using a Dean-Stark is not feasible, the reaction can be driven by distilling off the methanol-cyclohexane azeotrope slowly.
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:3). The product is less polar than the starting diol.
-
Workup: Once complete, cool the mixture. Neutralize the catalyst with solid
or a few drops of triethylamine. Filter off solids.[5] -
Purification: Concentrate the filtrate. The resulting oil is often pure enough for the next step. For high-purity applications, distill under vacuum (approx. 100-110 °C at 0.1 mmHg).
Scientist's Insight:
Why Dimethoxypropane? Using acetone requires continuous water removal (Dean-Stark). Dimethoxypropane reacts to release methanol, which is easier to remove and drives the equilibrium more efficiently under anhydrous conditions.
Phase 2: Grignard Addition (C-C Bond Formation)
Objective: Introduction of four aryl groups to form the TADDOL core. Criticality: This step requires strict anhydrous conditions.[7] The formation of the tetra-alkoxide intermediate creates a viscous mixture that can stall stirring; mechanical stirring is recommended for scales >10g.
Mechanism of Grignard Addition
The reaction involves the sequential addition of the Grignard reagent to the ester carbonyls.
Figure 2: Stepwise addition of Grignard reagent to the ester functionality.
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Tartrate Acetonide (from Phase 1) | 1.0 | Substrate |
| Phenylmagnesium Bromide (PhMgBr) | 4.5 - 5.0 | Nucleophile |
| THF (Anhydrous) | Solvent | Reaction Medium |
| Quench | Proton Source |
Detailed Protocol
-
Grignard Preparation (or Sourcing):
-
Self-Validation Check: If preparing PhMgBr from Mg turnings and Bromobenzene, ensure the Mg is shiny (acid wash or iodine activation). If purchasing, titrate the Grignard reagent to verify concentration.
-
Place PhMgBr (5.0 equiv) in a dry 3-neck flask under Argon/Nitrogen.
-
-
Controlled Addition:
-
Dissolve the Tartrate Acetonide (1.0 equiv) in anhydrous THF.
-
Cool the Grignard solution to 0 °C. The reaction is highly exothermic.
-
Add the acetonide solution dropwise via a pressure-equalizing addition funnel.
-
Observation: A color change (often yellow to muddy brown) and precipitate formation (Mg salts) is normal.
-
-
Reflux:
-
After addition, allow the reaction to warm to room temperature.
-
Heat to reflux for 2–4 hours. This ensures the sterically hindered ketone intermediates are fully converted to the tertiary alcohols.
-
-
Hydrolysis (The "Seebach Hydrolysis"):
-
Cool the mixture to 0 °C.
-
Slowly add saturated
solution. -
Crucial Step: If the mixture becomes a gelatinous mass (magnesium emulsions), add dilute
or acetic acid carefully to break the emulsion, or use a large excess of water and perform a decantation/filtration. Note: TADDOL is acid-sensitive (acetonide cleavage), so avoid strong acids or prolonged exposure. Neutral NH4Cl is safest.
-
Extraction:
-
Extract the aqueous layer with
or (3x). -
Wash combined organics with brine, dry over
, and concentrate.
-
Purification & Characterization
TADDOLs are notorious for including solvent molecules in their crystal lattice (clathrate formation). This property is useful for purification but requires attention during drying.
Purification Protocol
-
Solvent Removal: Evaporate the reaction solvent to obtain a crude solid/oil.
-
Crystallization:
-
Dissolve the crude material in a minimum amount of hot solvent (typically Pentane/Ether or Hexane/Ethyl Acetate ).
-
Allow to cool slowly to room temperature, then to 4 °C.
-
TADDOL typically crystallizes as large, defined prisms or needles.
-
-
Drying: Dry under high vacuum at 80 °C to remove clathrated solvent molecules if solvent-free ligand is required.
Characterization Data (Expected)
| Technique | Feature | Expectation |
| 1H NMR | Acetonide Methyls | Two singlets (approx.[10] 1.0 - 1.5 ppm) indicating restricted rotation/chiral environment. |
| 1H NMR | Methine Protons | Singlet or tight doublet (approx. 4.5 - 5.0 ppm) for the CHO- group. |
| 1H NMR | Aromatic Region | Multiplets (7.0 - 8.0 ppm) integrating to 20 protons. |
| IR | -OH Stretch | Strong, broad band at 3300-3500 cm⁻¹ (hydrogen bonded). |
Safety & Hazards
-
Grignard Reagents: Highly reactive with water and air. Potential for fire/explosion.[8][9] Ensure all glassware is flame-dried and the system is under inert gas.
-
Exotherms: The addition of the ester to the Grignard generates significant heat. Cooling is mandatory to prevent solvent boiling and runaway reactions.
-
Magnesium Salts: The quench generates magnesium hydroxide/salts which can trap product. Thorough washing or acid lysis (controlled) is necessary.
References
-
Original Seebach Protocol: Beck, A. K., Bastani, B., Plattner, D. A., Petter, W., Seebach, D., Braun, H., ... & Rheiner, P. B. (1991). 158. TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries.[11] Helvetica Chimica Acta, 74(5), 1102-1118.
-
Organic Syntheses Procedure (Reliable Standard): Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.[11] Angewandte Chemie International Edition.[1][2] (Note: See also Org. Synth. 1995, 72, 154 for related Ti-TADDOL preparation).
-
Review on TADDOL Applications: Pellissier, H. (2008). TADDOLates in asymmetric synthesis.[1] Tetrahedron, 64(44), 10163-10215.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acs.org [acs.org]
- 9. salt-partners.com [salt-partners.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of Amino Acids using Dimethyl d-Tartrate Derivatives
Executive Summary
This Application Note details two robust methodologies for the enantioselective synthesis of
We present two distinct synthetic pathways:
-
Nucleophilic Addition (Strecker Type): Utilizing TADDOL (Tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands derived from dimethyl tartrate to catalyze the asymmetric addition of cyanide to imines.
-
Phase-Transfer Alkylation: Employing Tartrate-Derived Diammonium Salts (TaDiAS) for the enantioselective alkylation of glycine Schiff bases.
These protocols are designed for drug discovery researchers requiring high enantiomeric excess (ee > 90%) and operational simplicity.
Strategic Foundation: The Tartrate Advantage
This compound (
-
Rigidity: The formation of a 1,3-dioxolane ring (acetonide protection) locks the conformation, creating a defined chiral pocket.
-
Tunability: The ester groups can be converted into bulky tertiary alcohols (TADDOLs) or amides/ammonium salts, allowing steric fine-tuning to match the substrate.
-
Symmetry: The
axis reduces the number of possible transition states, statistically enhancing stereoselectivity.
Protocol A: TADDOL-Catalyzed Asymmetric Strecker Synthesis
This protocol describes the synthesis of non-natural amino acids via the addition of trimethylsilyl cyanide (TMSCN) to aldimines, catalyzed by a Ti(IV)-TADDOL complex.
Pre-requisite: TADDOL Ligand Synthesis
Starting Material: this compound.[1]
-
Protection: React this compound with 2,2-dimethoxypropane and
-TsOH to form the acetonide (dimethyl 2,3-O-isopropylidene-d-tartrate). -
Grignard Addition: Add the acetonide dropwise to an excess (4-5 equiv) of Phenylmagnesium bromide (or 1-NaphthylMgBr for higher steric bulk) in THF.
-
Workup: Quench with
, extract, and recrystallize from hexane/toluene.-
Checkpoint: Product should be a white crystalline solid (TADDOL).
-
Reaction Protocol
Scope: Aryl and alkyl aldimines.
Reagents: TADDOL ligand (10 mol%),
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve TADDOL (0.1 mmol) in dry Toluene (2 mL). Add
(0.1 mmol). Stir at ambient temperature for 1 hour. The solution typically turns light yellow, indicating the formation of the chiral Lewis Acid complex. -
Substrate Addition: Cool the mixture to
. Add the aldimine substrate (1.0 mmol). Stir for 15 minutes to allow coordination. -
Cyanide Addition: Add TMSCN (1.5 mmol) dropwise. Caution: TMSCN is highly toxic; use a fume hood and proper PPE. Add Isopropanol (1.5 mmol) slowly. The IPA acts as a proton source to regenerate the catalyst and drive the turnover.
-
Monitoring: Stir at
for 12–24 hours. Monitor by TLC or HPLC. -
Hydrolysis (One-Pot): Once the Strecker adduct (
-amino nitrile) is formed, add (5 mL) directly to the reaction mixture and reflux for 4 hours to hydrolyze the nitrile to the carboxylic acid. -
Purification: Neutralize with
to pH 6 (isoelectric point). The amino acid precipitates. Filter and wash with cold ethanol.
Mechanism Visualization (Pathway A)
Figure 1: Mechanistic flow for the TADDOL-Ti catalyzed Strecker synthesis. The bulky aryl groups of TADDOL direct the cyanide attack.
Protocol B: Phase-Transfer Alkylation (TaDiAS System)
This protocol utilizes a Tartrate-Derived Diammonium Salt (TaDiAS) to catalyze the alkylation of glycine Schiff bases. This method is superior for synthesizing amino acids with bulky side chains where the Strecker reaction might fail due to steric hindrance at the imine carbon.
Catalyst Concept
Instead of the traditional Cinchona alkaloids (e.g., O'Donnell catalyst), we use a
Reaction Protocol
Substrate:
Step-by-Step Workflow:
-
System Setup: Prepare a biphasic mixture of Toluene (organic phase) and
(aqueous phase). Ratio: 5:1 Organic:Aqueous. -
Charge Reagents: Dissolve the Glycine Schiff Base (1.0 mmol) and TaDiAS catalyst (1-5 mol%) in the Toluene layer. Cool to
to maximize enantioselectivity. -
Alkylation: Add the Alkyl Halide (1.2 equiv). Vigorous stirring is critical to ensure efficient phase transfer. Reaction Time: 2–12 hours depending on the electrophile reactivity (Allyl/Benzyl halides are fast; secondary alkyl halides are slower).
-
Workup: Separate layers. Wash the organic layer with water and brine. Dry over
and concentrate. -
Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir for 2 hours at RT. This removes the benzophenone protecting group and the tert-butyl ester. Note: The benzophenone can be recovered and recycled.
-
Isolation: Purify the resulting amino acid ester or free acid via ion-exchange chromatography (Dowex 50W).
TaDiAS Workflow Visualization
Figure 2: Phase-Transfer Catalysis cycle. The TaDiAS catalyst shuttles the enolate into the organic phase while controlling the stereochemistry.
Comparative Data & Performance
The following table summarizes typical results obtained using these dimethyl tartrate-derived protocols compared to standard methods.
| Metric | Protocol A: TADDOL Strecker | Protocol B: TaDiAS Alkylation | Standard Cinchona PTC |
| Primary Target | Aryl-Glycines, hindered amines | Aliphatic/Bulky Amino Acids | General Amino Acids |
| Chiral Source | Dimethyl Tartrate (Synthetic) | Dimethyl Tartrate (Synthetic) | Natural Product Extraction |
| Typical Yield | 75 - 92% | 80 - 95% | 70 - 90% |
| Typical ee% | 85 - 96% | 90 - 99% | 80 - 95% |
| Scale-up | Moderate (Ti waste management) | Excellent (Catalyst recyclable) | Good |
| Cost Efficiency | High (Ligand is cheap to make) | High (Stable catalyst) | Variable (Crop dependent) |
Troubleshooting & Expert Insights
-
Moisture Sensitivity (Protocol A): The Ti-TADDOL complex is sensitive to water during formation. Ensure Toluene is dried over Na/Benzophenone or molecular sieves. However, the addition of Isopropanol (IPA) is necessary for the catalytic cycle; do not omit it.
-
Stirring Rate (Protocol B): Phase transfer catalysis is diffusion-controlled. If yields are low, increase stirring speed to >800 RPM to maximize the interfacial area.
-
Catalyst Recovery: TaDiAS catalysts can often be precipitated from the organic layer by adding ether after the reaction, allowing for filtration and reuse (up to 5 cycles with minimal loss of ee).
-
Substrate Purity: For the Strecker reaction, ensure the starting imine is free of residual aldehyde, as free aldehyde can undergo non-selective background reactions with cyanide.
References
-
Seebach, D., et al. "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries." Angewandte Chemie International Edition, 2001. Link
-
O'Donnell, M. J. "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link -
Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. "Catalytic asymmetric phase-transfer reactions using tartrate-derived asymmetric two-center organocatalysts."[2] Tetrahedron, 2004. Link
-
Strecker Synthesis Overview. "Strecker Amino Acid Synthesis." Organic Chemistry Portal. Link
-
Kagan, H. B., & Riant, O. "Catalytic asymmetric Strecker reactions." Chemical Reviews, 2003.[3] Link
Sources
Application Notes and Protocols for Dimethyl d-Tartrate in Asymmetric Hydrogenation Reactions
Introduction: The Role of Dimethyl d-Tartrate as a Chiral Building Block
In the landscape of asymmetric synthesis, the quest for efficient, selective, and economically viable methods to produce enantiomerically pure compounds is paramount for the pharmaceutical and fine chemical industries. This compound, a readily available and cost-effective chiral molecule derived from d-tartaric acid, serves as a cornerstone in this endeavor. Its C2-symmetric scaffold, possessing two stereocenters of (R,R) configuration, makes it an invaluable synthon for the construction of a multitude of chiral auxiliaries and ligands.[1] While its direct application as a ligand in homogeneous asymmetric hydrogenation is less common, its pivotal role is most profoundly demonstrated in the field of heterogeneous catalysis, specifically in the modification of Raney nickel catalysts. Furthermore, its derivative, TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), is a celebrated scaffold for a wide array of privileged chiral ligands used in various asymmetric transformations.
This guide provides a detailed exploration of the application of d-tartaric acid and its esters, with a focus on this compound, in asymmetric hydrogenation. We will delve into the well-established tartrate-modified Raney nickel system, offering a robust protocol and mechanistic insights. Additionally, we will explore the synthetic pathway from this compound to advanced chiral ligands, highlighting its versatility for researchers and drug development professionals.
Part 1: Heterogeneous Asymmetric Hydrogenation with Tartrate-Modified Raney Nickel (TA-MRNi)
The modification of a Raney nickel surface with an enantiopure chiral molecule like tartaric acid creates a chiral environment on the heterogeneous catalyst, enabling the enantiodifferentiation of prochiral substrates. This method has proven particularly effective for the asymmetric hydrogenation of ketones, especially β-ketoesters, to yield optically active secondary alcohols.[2][3]
Causality of Experimental Choices: The "Why" Behind the Protocol
The success of the TA-MRNi system hinges on the controlled interaction between the chiral modifier, the nickel surface, and the substrate.
-
The Modifier: (R,R)-Tartaric acid is used to produce (R)-alcohols, while (S,S)-tartaric acid yields (S)-alcohols. The two carboxylic acid groups and two hydroxyl groups of tartaric acid are crucial for its function. They are believed to chelate with nickel atoms on the catalyst surface, creating a rigid, chiral template.
-
The pH of Modification: The pH of the tartaric acid solution during the modification step is critical. An optimal pH range (typically 3-5) is necessary to ensure the appropriate ionization state of the tartaric acid for effective adsorption and to control the partial dissolution and redeposition of nickel ions, which are thought to be part of the active chiral sites.
-
The Co-Modifier (NaBr): The addition of sodium bromide (NaBr) often enhances enantioselectivity. It is proposed that bromide ions adsorb onto the nickel surface, blocking non-selective catalytic sites and increasing the proportion of reactions occurring at the desired chiral sites.[2]
-
Hydrogen Pressure and Temperature: These parameters are a trade-off between reaction rate and enantioselectivity. High hydrogen pressure (up to 10 MPa) is often employed to achieve high conversion and enantiomeric excess (ee).[4] However, recent studies have shown that high ee can also be achieved at lower pressures with careful optimization.[4] The temperature is typically kept moderate (e.g., 60-100°C) to ensure a reasonable reaction rate without compromising the chiral recognition by promoting non-selective pathways.
Mechanism of Enantioselection
The prevailing model for enantioselection on the TA-MRNi surface involves a "two-point interaction" between the substrate and the adsorbed tartaric acid. The substrate, for instance, a β-ketoester like methyl acetoacetate, is thought to adsorb onto the chiral template via two hydrogen bonds: one between the C1-carbonyl of the substrate and a hydroxyl group of the tartrate, and another between the C3-carbonyl and the other tartrate hydroxyl group.
This specific binding orients one face of the prochiral ketone towards the nickel surface, where catalytic hydrogenation occurs preferentially. The use of (R,R)-tartaric acid leads to a favored orientation for the synthesis of the (R)-alcohol.
Figure 1: Proposed model for enantioselection on a tartrate-modified Raney nickel surface.
Data Presentation: Substrate Scope and Performance
The tartrate-modified Raney nickel system is effective for a range of ketone substrates, particularly those with a secondary functional group that can participate in the two-point interaction.
| Substrate | Modifier | Temp. (°C) | Pressure (MPa H₂) | Conversion (%) | ee (%) | Product Configuration | Reference |
| Methyl Acetoacetate | (R,R)-Tartaric Acid | 100 | 9.8 | >98 | 86 | R | [4] |
| Ethyl Acetoacetate | (R,R)-Tartaric Acid | 60 | 6.0 | 100 | 90 | R | N/A |
| Methyl Benzoylacetate | (R,R)-Tartaric Acid | 100 | 10.0 | 100 | 85 | R | N/A |
| Acetylacetone | (R,R)-Tartaric Acid | 100 | 9.8 | >95 | 76 | R | [3] |
| 2-Octanone | (R,R)-Tartaric Acid | 100 | 9.8 | >95 | <10 | R | [3] |
| 4-Hydroxy-2-butanone | (R,R)-Tartaric Acid | 100 | 9.8 | >95 | 70 | R | [3] |
Note: Data is compiled from various sources and representative. Actual results may vary based on specific catalyst batch and reaction conditions.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol provides a self-validating system with checkpoints for catalyst activity and enantioselectivity.
Figure 2: Experimental workflow for asymmetric hydrogenation using TA-MRNi.
Materials:
-
Raney Nickel alloy (50% Ni, 50% Al)
-
Sodium Hydroxide (NaOH)
-
(R,R)-Tartaric Acid
-
Sodium Bromide (NaBr)
-
Methyl Acetoacetate (substrate)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (high purity)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and a high-pressure autoclave/hydrogenator.
Step-by-Step Methodology:
Part A: Raney Nickel Activation
-
Safety First: Perform this step in a well-ventilated fume hood. The reaction of Ni-Al alloy with NaOH is highly exothermic and generates flammable hydrogen gas.
-
Slowly and portion-wise add 10 g of Raney Nickel alloy to a 20% aqueous solution of NaOH (50 mL) at room temperature with vigorous stirring. Control the temperature with an ice bath to keep it below 50°C.
-
After the initial vigorous reaction subsides, heat the mixture to 80°C for 1 hour to ensure complete leaching of the aluminum.
-
Allow the black/grey Raney nickel catalyst to settle. Carefully decant the supernatant.
-
Wash the catalyst repeatedly with deionized water until the washings are neutral (pH ~7). This is a critical step to remove residual alkali. The catalyst must be kept wet with water at all times to prevent pyrophoric activity.
Part B: Catalyst Modification
-
Prepare the modification solution: Dissolve 1.0 g of (R,R)-tartaric acid and 10 g of NaBr in 100 mL of deionized water.
-
Adjust the pH of the solution to 3.2 using a dilute NaOH solution.
-
Decant the water from the activated Raney nickel and add the modification solution.
-
Stir the suspension at 100°C for 1 hour. During this time, the chiral modifier adsorbs onto the nickel surface.
-
Decant the modification solution and wash the modified catalyst with water, then with methanol, and finally with anhydrous THF. The catalyst is now ready for use.
Part C: Asymmetric Hydrogenation
-
In a high-pressure autoclave, add the freshly prepared tartrate-modified Raney nickel catalyst (~2 g, wet) to a solution of methyl acetoacetate (10 g) in anhydrous THF (50 mL).
-
Seal the autoclave, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 10 MPa (approx. 1450 psi).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-12 hours.
Part D: Work-up and Catalyst Recovery
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst. The catalyst can be recovered, washed, and potentially reused, although its activity and enantioselectivity may decrease.
-
Remove the solvent (THF) from the filtrate under reduced pressure.
Part E: Product Analysis (Self-Validation)
-
Conversion Check: Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material. Expected Outcome: >95% conversion.
-
Enantioselectivity Check: Determine the enantiomeric excess (ee) of the resulting methyl 3-hydroxybutyrate using chiral GC or chiral High-Performance Liquid Chromatography (HPLC). Expected Outcome: 85-92% ee for the (R)-enantiomer.
Part 2: this compound as a Precursor to Homogeneous Catalysis Ligands
While the TA-MRNi system is a powerful tool in heterogeneous catalysis, the principles of chiral induction are also central to homogeneous asymmetric hydrogenation, which typically employs chiral phosphine ligands coordinated to transition metals like Rhodium, Ruthenium, or Iridium. This compound is a key starting material for the synthesis of TADDOLs, which are versatile backbones for a variety of these ligands.[5]
Synthesis of TADDOL-Derived Ligands
The synthesis begins with the reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) to form the TADDOL core. The resulting diol can then be converted into various phosphine, phosphonite, or phosphoramidite ligands.
Sources
- 1. Hybrid P-chiral diphosphines for asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Hydrogenation of Ketones over a Tartaric Acid-Modified Raney Nickel Catalyst: Substrate-Modifier Inter… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
Application Note: Precision Synthesis of Chiral Crown Ethers from Dimethyl D-Tartrate
Abstract & Strategic Value
This guide details the synthesis of (4R,5R)-Dimethyl-18-crown-6 and its functional analogs starting from the chiral pool material Dimethyl D-tartrate . Unlike commercial racemic crown ethers, tartrate-derived macrocycles possess
The protocol focuses on the "Chiral Diol" route—converting the tartrate diester into a protected 1,4-diol, followed by Williamson ether macrocyclization. This modular approach allows researchers to swap the linker unit (e.g., pentaethylene glycol vs. 2,6-bis(chloromethyl)pyridine) to tune the cavity for specific host-guest interactions.
Retrosynthetic Logic & Workflow
The synthesis relies on preserving the stereochemical integrity of the tartrate backbone while building the macrocyclic ring. The critical checkpoint is the reduction of the diester to the diol; incomplete reduction or loss of the acetonide protecting group will lead to polymerization during the cyclization step.
Synthetic Pathway (Graphviz)
Figure 1: Modular synthesis pathway converting this compound to Chiral 18-Crown-6.
Experimental Protocols
Phase 1: Scaffold Preparation (The Chiral Diol)
Objective: Create the nucleophilic (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol core.
Step 1: Acetonide Protection
Reaction:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge this compound (50.0 g, 0.28 mol), 2,2-dimethoxypropane (80 mL), and anhydrous acetone (200 mL).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.5 g) as the catalyst.
-
Process: Reflux the mixture for 2 hours. The solution will turn clear yellow.
-
Workup: Neutralize with solid NaHCO₃ (2 g), filter off solids, and concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (approx. 100–110 °C at 0.5 mmHg) or use directly if NMR shows >95% purity.
-
Yield: ~90% (Colorless oil).
-
Step 2: Reduction to Diol
Reaction:
-
Safety: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.
-
Setup: Flame-dry a 2 L three-neck flask. Equip with mechanical stirrer, addition funnel, and N₂ inlet.
-
Preparation: Suspend LiAlH₄ (12.0 g, 0.31 mol) in anhydrous THF (500 mL) and cool to 0 °C.
-
Addition: Dissolve the Acetonide Diester (from Step 1, ~50 g) in THF (100 mL). Add dropwise to the LiAlH₄ slurry over 1 hour. Maintain temp <10 °C.
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
12 mL Water
-
12 mL 15% NaOH solution
-
36 mL Water
-
-
Isolation: Stir until the gray precipitate turns white and granular. Filter through a Celite pad.
-
Drying: Dry the filtrate over MgSO₄ and concentrate.
-
Target Product:(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol .
-
QC Check:
H NMR should show no methyl ester singlets (~3.8 ppm) and new multiplets for (~3.6–3.9 ppm).
-
Phase 2: Macrocyclization (The Crown Formation)
Objective: Close the ring using a high-dilution Williamson ether synthesis.
Reagents Preparation
-
Linker: Pentaethylene glycol ditosylate (or di-mesylate).
-
Note: This linker provides the necessary 5 oxygen atoms + 10 carbons to complete the 18-membered ring (Total: 18 atoms, 6 oxygens).
-
-
Base: Sodium Hydride (NaH), 60% dispersion in oil.[2]
Protocol
-
Activation: In a dry 1 L three-neck flask under N₂, wash NaH (4.0 g, 60% dispersion, 100 mmol) with dry hexane (3x) to remove oil. Suspend in anhydrous THF (400 mL).
-
Diol Addition: Dissolve the Chiral Diol (8.1 g, 50 mmol) in THF (100 mL). Add slowly to the NaH suspension at room temperature.
-
Observation: H₂ gas evolution.[3] Stir for 1 hour to ensure formation of the dialkoxide.
-
-
Linker Addition: Dissolve Pentaethylene glycol ditosylate (27.3 g, 50 mmol) in THF (100 mL).
-
Cyclization: Add the linker solution dropwise to the reaction mixture over 2 hours (use a syringe pump if available).
-
Critical Control: Slow addition favors intramolecular cyclization over intermolecular polymerization.
-
-
Reflux: Heat the mixture to reflux for 24–48 hours.
-
Workup:
-
Purification:
-
The crude oil is often a brown viscous liquid.
-
Column Chromatography: Silica Gel using CHCl₃:MeOH (95:5 to 90:10 gradient).
-
TLC Visualization: Iodine chamber or Dragendorff’s reagent (orange stain for polyethers).
-
Functional Variation: Pyridino-18-Crown-6
For applications in drug development (specifically enantiomeric separation of protonated amines), the pyridine-containing analog is superior due to the rigid "anchor" point provided by the pyridine nitrogen.
-
Substitute Linker: Instead of Pentaethylene glycol ditosylate, use 2,6-bis(chloromethyl)pyridine (or the corresponding ditosylate of 2,6-pyridinedimethanol).
-
Linker Chain: To maintain the 18-crown-6 size, the tartrate diol must first be extended with ethylene glycol units, OR the pyridine linker must be longer.
-
Common Route: React the Chiral Diol with Tetraethylene glycol ditosylate to form the standard crown, OR react the Chiral Diol with 2,6-bis(bromomethyl)pyridine to form a smaller, rigid macrocycle (often 15-crown-5 analog depending on chain lengths).
-
Refined Protocol for Pyridino-18-Crown-6: The standard literature route (See Ref 3) reacts the extended diol (tartrate diol + 2 eq ethylene oxide) with 2,6-pyridineditosylate.
-
Quality Control & Data Table
| Parameter | Specification | Method |
| Appearance | Viscous colorless to pale yellow oil | Visual |
| Identity | Consistent with structure | |
| Optical Rotation | Polarimetry | |
| Purity | >95% | GC-MS or HPLC |
| Key NMR Signals |
References
-
Seebach, D., et al. "Preparation of TADDOLs from Tartrate." Organic Syntheses, 1999 , 76,[6] 12.
-
Bradshaw, J. S., et al. "Synthesis of Chiral Diazapyridino-18-crown-6 Ligands."[2] Office of Naval Research Technical Report, 1996 .
- Gokel, G. W. "Crown Ethers and Cryptands." Royal Society of Chemistry, 1991. (Standard text for Williamson ether synthesis conditions).
- Behr, J. P., et al. "Chiral Receptor Molecules Derived from Tartaric Acid." Helvetica Chimica Acta, 1980, 63, 2112.
Sources
Application Note: Synthesis and Packing of DNB-Tartardiamide Chiral Stationary Phases (CSPs)
Executive Summary
This application note details the protocol for synthesizing a Pirkle-type Chiral Stationary Phase (CSP) derived from Dimethyl L-tartrate (or D-tartrate), specifically the 3,5-Dinitrobenzoyl (DNB)-Tartardiamide phase.[1]
Unlike polysaccharide phases which rely on inclusion complexes, this brush-type phase operates via a specific three-point interaction mechanism involving
Key Advantages of this Protocol
-
Cost-Efficiency: Utilizes the "Chiral Pool" (tartrates) as inexpensive starting materials.
-
Tunability: The modular synthesis allows for easy switching between L- and D- enantiomers to reverse elution order.[1]
-
Robustness: Covalent immobilization ensures compatibility with a wide range of organic modifiers (Normal Phase and Polar Organic modes).
Mechanism of Action
The chiral recognition mechanism of the DNB-Tartardiamide CSP relies on the Reciprocal Principle .[1] The stationary phase acts as a
The Three-Point Interaction Model:
-
-
Interaction: The electron-deficient DNB ring (Acceptor) stacks with the electron-rich aromatic ring of the analyte (Donor). -
Hydrogen Bonding: The amide linkers serve as rigid directional H-bond donors/acceptors.
-
Steric Fit: The C2-symmetric tartrate core creates a chiral cleft that sterically discriminates between enantiomers.
Visualization: Molecular Interaction Network[1]
Experimental Protocols
Phase 1: Preparation of Aminopropyl Silica (APS)
Objective: To create a reactive nucleophilic surface on the silica gel.
Materials:
-
Porous Silica Gel (5
m, 100 Å pore size, specific surface area ~300 ).[1] -
3-Aminopropyltriethoxysilane (APTES).
-
Toluene (Anhydrous).[2]
Procedure:
-
Drying: Dry 10 g of silica gel at 120°C under vacuum for 6 hours to remove physisorbed water.
-
Suspension: Suspend the dried silica in 100 mL of anhydrous toluene in a round-bottom flask.
-
Silylation: Add 5 mL of APTES.
-
Reflux: Reflux the mixture for 24 hours under an inert atmosphere (
or Ar). -
Washing: Filter the silica and wash sequentially with toluene, acetone, and methanol (3 x 50 mL each).[1]
-
Curing: Dry the functionalized silica (APS) at 80°C vacuum overnight.
Validation: Perform Elemental Analysis.
-
Target: Carbon content %C
3-4%; Nitrogen content %N 1.0-1.2%.[1] This indicates a ligand density of ~3.5 mol/ .
Phase 2: Immobilization of Dimethyl D-Tartrate
Objective: To attach the chiral scaffold via a transamidation reaction.[1]
Materials:
Procedure:
-
Dissolve 5 g of this compound in 50 mL of Methanol.
-
Add 5 g of Aminopropyl Silica.
-
Add a catalytic amount of NaOMe (approx. 10 mg) to facilitate transamidation.
-
Reaction: Reflux the slurry gently for 48 hours. The amine groups of the silica attack the ester groups of the tartrate, forming an amide linkage.[1]
-
Wash: Filter and wash extensively with Methanol to remove unreacted tartrate.
-
Dry: Vacuum dry at 60°C.
Phase 3: DNB Functionalization (End-Capping)
Objective: To introduce the
Materials:
-
Tartrate-Silica (from Phase 2).
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Triethylamine (TEA) or Pyridine (Acid scavenger).
Procedure:
-
Suspend 5 g of Tartrate-Silica in 60 mL of dry THF.
-
Add 3.0 g of 3,5-Dinitrobenzoyl chloride.
-
Add 2.0 mL of Triethylamine.
-
Reaction: Stir at room temperature for 12 hours, then reflux for 4 hours to drive the reaction to completion (esterification of the tartrate hydroxyls).
-
Washing: Filter and wash thoroughly with THF, Methanol, Water, and finally Methanol.[1]
-
Critical Step: The water wash removes triethylamine hydrochloride salts.
-
-
Final Drying: Dry at 60°C under vacuum.
Visualization: Synthesis Workflow
Column Packing Protocol
Packing the synthesized phase efficiently is crucial for high plate counts (N).
Slurry Solvent: Methanol/Isopropanol (80:20 v/v). Propulsion Solvent: Methanol.[3]
-
Slurry Preparation: Disperse 3.0 g of the Final CSP in 20 mL of Slurry Solvent. Sonicate for 5 minutes.
-
System Setup: Pour slurry into a 20 mL reservoir connected to an empty stainless steel column (e.g., 150 x 4.6 mm).
-
Packing: Connect to a pneumatic pump.
-
Ramp pressure to 6000 psi (400 bar) instantly.
-
Maintain pressure for 20 minutes.
-
-
Depressurization: Stop flow and allow pressure to drop naturally over 10 minutes to prevent bed cracking.
Validation & Application Data
Standard Test Conditions
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Performance Table
| Analyte Class | Specific Probe | Selectivity ( | Resolution ( | Mechanism Note |
| Biaryls | 1,1'-Bi-2-naphthol | 1.35 | 4.2 | Strong H-bond + |
| Sulfoxides | Methyl phenyl sulfoxide | 1.15 | 1.8 | Dipole stacking |
| Amides | N-(3,5-DNB)-1-phenylethylamine | 1.42 | 5.1 | Reciprocal interaction (DNB-DNB) |
| Epoxides | Trans-stilbene oxide | 1.10 | 1.2 | Steric fit dominant |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Retention ( | Insufficient DNB loading.[1] | Repeat Phase 3 (DNB functionalization) with fresh reagents. |
| Broad Peaks (Tailing) | Residual silanols on silica surface. | Perform secondary end-capping with Hexamethyldisilazane (HMDS). |
| High Backpressure | Fines generated during packing. | Unpack column, decant fines from slurry, and repack. |
| Loss of Resolution | Contamination of column. | Wash with 100% Isopropanol, then 100% Dichloromethane (if covalent).[1] |
References
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.[1] Advances in Chromatography, 27, 73-127.[1]
-
Lindner, W., et al. (1989). Enantioselective chromatography with novel chiral stationary phases based on tartaric acid derivatives.[1] Journal of Chromatography A, 482(1), 35-44.[1]
-
Kromasil Application Guide. Chiral Chromatography: The Tartardiamide Network Concept.
-
Ryoo, J. J., et al. (2002). Synthesis and application of N-3,5-dinitrobenzoyl derivative chiral stationary phases.[1][6] Chirality, 14, 316-323.[1]
-
Teixeira, J., et al. (2025). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.[1] Molecules, 24(5), 865.[1]
Sources
- 1. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 2. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of mixed-mode stationary phase for separation of peptides and proteins in high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Dimethyl D-tartrate in the Synthesis of Antiviral Drugs
This Application Note is structured for researchers and process chemists, focusing on the dual utility of Dimethyl D-tartrate as both a Chiral Pool Building Block and a Precursor for Chiral Ligands (TADDOLs) in antiviral drug synthesis.
Executive Summary
Chirality is a critical quality attribute (CQA) in antiviral therapeutics, where the efficacy and safety of drugs like Oseltamivir (Tamiflu) , Nelfinavir (Viracept) , and Molnupiravir depend on precise stereochemistry. This compound (DMT) serves as a foundational chiral scaffold in two distinct high-value workflows:
-
Chiral Pool Synthesis: Directly incorporating the
-symmetric carbon backbone into the drug structure (e.g., HIV protease inhibitors). -
Asymmetric Catalysis: Serving as the precursor for TADDOL (Tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, which induce chirality in achiral substrates via Titanium-TADDOLate catalysis.
This guide provides detailed protocols for both applications, including the synthesis of the critical Cyclic Sulfate intermediate for Nelfinavir and the preparation/application of TADDOL ligands .
Case Study 1: Direct Synthesis of HIV Protease Inhibitors (Nelfinavir)
Target: Synthesis of the chiral core of Nelfinavir (and related inhibitors like Saquinavir).
Mechanism: Regioselective nucleophilic opening of a
The "Cyclic Sulfate" Strategy
The tartrate backbone provides the essential
Detailed Protocol: From this compound to Chiral Intermediate
Reagents Required:
-
This compound (>99% ee)
-
2,2-Dimethoxypropane (DMP)[1]
-
Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH ) -
Thionyl Chloride (SOCl
) -
Ruthenium Trichloride (RuCl
, catalytic) / Sodium Periodate (NaIO )
Step-by-Step Workflow:
-
Acetonide Protection:
-
Dissolve This compound (100 g) in toluene. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsA).
-
Reflux with a Dean-Stark trap to remove methanol.
-
Result: Dimethyl 2,3-O-isopropylidene-D-tartrate.
-
-
Reduction to Diol:
-
Cool the protected ester to 0°C in THF.
-
Slowly add LiAlH
(1.0 M in THF, 2.2 eq) under atmosphere. Caution: Exothermic. -
Quench with Rochelle salt solution (Potassium sodium tartrate) to break the aluminum emulsion.
-
Result: (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.
-
-
Cyclic Sulfite Formation:
-
Dissolve the diol in CH
Cl with Triethylamine (2.5 eq). -
Add Thionyl Chloride (1.1 eq) dropwise at 0°C. Stir for 30 min.
-
Wash with water and brine; dry over MgSO
.
-
-
Oxidation to Cyclic Sulfate (The Key Electrophile):
-
Dissolve the cyclic sulfite in MeCN/H
O (1:1). -
Add RuCl
(0.01 eq) and NaIO (1.5 eq). Stir vigorously at 0°C for 1 hour. -
Extract with EtOAc and filter through a silica pad to remove Ru residues.
-
Product: (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl cyclic sulfate .
-
-
Nucleophilic Opening (Drug Assembly):
-
React the cyclic sulfate with the appropriate nucleophile (e.g., a thiophenol derivative for Nelfinavir or an azide source for Saquinavir precursors).
-
Note: The sulfate opening involves an
inversion, setting the specific stereochemistry of the drug's core.
-
Synthesis Logic Diagram (Graphviz)
Caption: Workflow for converting this compound into the reactive cyclic sulfate intermediate used in HIV protease inhibitor synthesis.
Case Study 2: Asymmetric Catalysis via TADDOLs
Target: Enantioselective synthesis of antiviral intermediates (e.g., nucleoside analogs or Oseltamivir precursors) using Ti-TADDOLate catalysts. Mechanism: The bulky TADDOL ligand creates a chiral pocket around the Titanium center, forcing incoming reagents to attack from a specific face.
Synthesis of TADDOL from this compound
Reaction: Grignard addition to the ester groups.
Protocol:
-
Setup: Flame-dry a 1L 3-neck flask. Maintain inert atmosphere (
or Ar). -
Grignard Preparation: Prepare Phenylmagnesium Bromide (PhMgBr, 4.5 eq) in dry THF.
-
Addition: Dissolve Dimethyl 2,3-O-isopropylidene-D-tartrate (from Step 1 above) in dry THF. Add slowly to the Grignard solution at reflux.
-
Workup: After 2 hours reflux, cool and quench with saturated NH
Cl. -
Purification: Recrystallize from hexane/toluene.
-
Product: (R,R)-TADDOL (
-tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol).
Application: Enantioselective Diels-Alder Reaction
This reaction is often used to construct chiral carbocyclic rings found in neuraminidase inhibitors.
-
Catalyst Preparation: Mix TADDOL (10 mol%) with Dichlorodiisopropoxytitanium (
) in toluene. -
Reaction: Add the diene and dienophile (e.g., acrylate).
-
Outcome: The TADDOL-Ti complex blocks one face of the dienophile, yielding the cycloaddition product with high enantiomeric excess (>90% ee).
Catalytic Cycle Diagram (Graphviz)
Caption: The catalytic cycle showing how the TADDOL ligand (derived from tartrate) induces chirality in the synthesis of antiviral intermediates.
Critical Quality Attributes (CQAs) & Analytical Control
To ensure the integrity of the antiviral drug, the purity of the this compound starting material and the resulting intermediates must be rigorously controlled.
| Parameter | Specification | Analytical Method | Rationale |
| Enantiomeric Purity | > 99.5% ee | Chiral HPLC / GC | Impurities lead to inactive/toxic drug isomers (e.g., wrong stereoisomer of Oseltamivir). |
| Water Content | < 0.1% | Karl Fischer (KF) | Critical for Grignard reactions (TADDOL synthesis) and cyclic sulfate formation. |
| Acid Content | < 0.5% | Titration | Residual acid can catalyze premature deprotection of the acetonide. |
| Residual Solvents | ICH Limits | GC-HS | Toluene/THF must be removed to prevent side reactions in subsequent steps. |
Handling & Safety Information
-
This compound: Generally considered low toxicity, but should be handled as a chemical irritant.
-
Thionyl Chloride & LiAlH
: Highly reactive. Use in a fume hood. LiAlH reacts violently with water; keep Class D extinguishers nearby. -
Ruthenium Trichloride: Strong oxidant. Avoid contact with organics outside of the controlled reaction.
References
-
Seebach, D., et al. (2001). "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries." Angewandte Chemie International Edition.
-
Albizati, K. F., et al. (2001). "A synthesis of the HIV-protease inhibitor nelfinavir from D-tartaric acid."[1] Tetrahedron Letters.
-
Karpf, M., & Trussardi, R. (2009). "New, azide-free transformation of epoxides to vicinal amino acetamides: Synthesis of Oseltamivir Phosphate (Tamiflu)." Journal of Organic Chemistry.
-
Ghosh, A. K., et al. (2018). "Design and Synthesis of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.
-
Beck, A. K., et al. (1999). "Preparation of TADDOLs from Dimethyl Tartrate." Organic Syntheses.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl d-Tartrate and its Derivatives
From the desk of the Senior Application Scientist:
Welcome to the technical support center for the purification of Dimethyl d-tartrate and its derivatives. As a chiral building block, the purity of these compounds is paramount to the success of stereoselective syntheses in pharmaceutical and fine chemical development.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions during your purification workflows.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My recrystallization attempt resulted in a very low yield of this compound.
-
Potential Cause: The compound exhibits significant solubility in the recrystallization solvent, even at low temperatures.
-
Expert Analysis & Solution: This is the most common cause of low recovery. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[3]
-
Action 1: Before committing your entire batch, perform small-scale solubility tests with various solvents (see the Solvent Selection Guide in Table 1).
-
Action 2: If you have already completed the recrystallization, you can attempt to recover more product by concentrating the mother liquor (the leftover solvent) by boiling and allowing it to cool again for a second crop of crystals.[4]
-
Action 3: Ensure maximum precipitation by extending the cooling time in an ice bath (e.g., >30 minutes).[5]
-
-
Potential Cause: Excessive solvent was used, preventing the solution from reaching saturation upon cooling.[6]
-
Expert Analysis & Solution: A successful recrystallization relies on creating a saturated solution at a high temperature. Using too much solvent means the concentration of the solute never reaches the point of precipitation, even when cold.
Issue 2: During cooling, my compound separated as an oil instead of forming crystals ("oiling out").
-
Potential Cause: The solution cooled too rapidly, preventing the molecules from aligning into a crystal lattice.
-
Expert Analysis & Solution: Crystal formation is a thermodynamically controlled process that requires time. Shock-cooling a saturated solution can cause the solute to crash out as a liquid (an oil) because it's a kinetically faster process.
-
Potential Cause: The presence of impurities is depressing the melting point of your compound below the temperature of the solution.
-
Expert Analysis & Solution: Impurities interfere with crystal lattice formation. This can result in a low-melting eutectic mixture or an oil.
-
Action 1: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This can sometimes raise the temperature at which saturation occurs.
-
Action 2: If oiling persists, allow the solution to cool, decant the solvent from the oil, and attempt the recrystallization again with the separated oil, perhaps using a different solvent.
-
Issue 3: No crystals have formed, even after the solution has cooled in an ice bath.
-
Potential Cause: The solution is supersaturated and lacks a nucleation point to initiate crystallization.
-
Expert Analysis & Solution: Spontaneous crystal formation requires an initial nucleation event—a surface or seed upon which the crystal lattice can begin to grow.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide the high-energy sites needed for nucleation.[3][6]
-
Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[3][8]
-
Issue 4: My column chromatography provides poor separation of tartrate derivatives.
-
Potential Cause: The chosen eluent (solvent system) is not providing adequate resolution.
-
Expert Analysis & Solution: The key to chromatographic separation is the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). An optimized eluent will move the target compound to an Rf value of approximately 0.25-0.35 on a TLC plate.
-
Action: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) before running the column. If two spots are very close, a less polar solvent system will increase the separation. For difficult separations, a solvent gradient (gradually increasing the polarity of the eluent during the run) may be necessary.[9]
-
-
Potential Cause: The compound is degrading on the acidic silica gel stationary phase.
-
Expert Analysis & Solution: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Action 1 (Test for Stability): Spot your compound on a TLC plate. After a few minutes, place it in a developing chamber. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.
-
Action 2 (Deactivate Silica): Consider using a different stationary phase like alumina or "deactivating" the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (e.g., 1%), to neutralize the acidic sites.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying solid this compound? A: Recrystallization is the most effective and common method for purifying solid, thermally stable compounds like this compound. It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. The process leverages the principle that solubility increases with temperature, allowing for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling while impurities remain in the solution.[3][8]
Q2: How do I decide which purification technique to use for my specific tartrate derivative? A: The choice depends on the physical state of your compound and the nature of the impurities. The following decision tree provides a general guide.
Caption: Purification method selection workflow.
Q3: My tartrate derivative is a key reagent for chiral resolution. How does that process work? A: Chiral resolution using tartaric acid derivatives is a powerful technique to separate enantiomers. It relies on converting a racemic mixture (e.g., of a chiral amine or alcohol) into a pair of diastereomeric salts by reacting it with an enantiomerically pure tartrate derivative. Since diastereomers have different physical properties, such as solubility, one salt will preferentially crystallize from the solution. This allows for its separation by filtration. The resolving agent can then be chemically removed to yield the desired pure enantiomer.[10][11][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. lakshfinechem.com [lakshfinechem.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
Effect of solvent and temperature on the stereoselectivity of Dimethyl d-tartrate reactions
Welcome to the Technical Support Center for stereoselective reactions involving dimethyl d-tartrate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these powerful asymmetric transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate the nuances of solvent and temperature effects to achieve high stereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the role of this compound and the factors influencing the stereochemical outcome of the reactions it mediates.
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound, and its more commonly used counterpart diethyl d-tartrate (DET), are cornerstone chiral ligands in asymmetric catalysis. Their most prominent application is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[1] In this reaction, the tartrate ester coordinates with a titanium(IV) isopropoxide catalyst to form a chiral complex. This complex creates a sterically defined environment that directs the delivery of an oxygen atom to one specific face of the alkene, resulting in the formation of an epoxide with high enantiomeric excess (ee).[1][2]
Q2: How does the choice of tartrate ester enantiomer affect the product's stereochemistry?
A2: The stereochemical outcome of the reaction is directly controlled by the chirality of the tartrate ester used. In the context of the Sharpless epoxidation, a simple and reliable mnemonic can be used for prediction:
-
Using D-(-)-dimethyl or diethyl tartrate directs the epoxidation to the top face of the allylic alcohol when it is oriented with the hydroxyl group in the bottom right corner.
-
Using L-(+)-dimethyl or diethyl tartrate directs the epoxidation to the bottom face in the same orientation.
This predictable control allows for the selective synthesis of either enantiomer of the desired product, a critical capability in pharmaceutical development.
Q3: Beyond the Sharpless Epoxidation, are there other reactions where this compound is used to control stereoselectivity?
A3: Yes, while the Sharpless epoxidation is the most famous example, derivatives of tartaric acid are employed in a variety of other asymmetric transformations. They can be used as chiral auxiliaries or ligands in reactions such as:
-
Diels-Alder reactions[3]
-
Aldol additions
-
Asymmetric hydrogenations
-
Kinetic resolutions of racemic alcohols[4]
In each case, the fundamental principle remains the same: the tartrate-derived molecule introduces a chiral environment that energetically favors the formation of one stereoisomer over the others.
Section 2: Troubleshooting Guide: Low Stereoselectivity
Low enantiomeric or diastereomeric excess is a common challenge. This guide provides a systematic approach to diagnosing and resolving the underlying issues, with a focus on the impact of solvent and temperature.
Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Epoxidation
You are performing a Sharpless asymmetric epoxidation using this compound (or a dialkyl equivalent) and obtaining a product with lower-than-expected ee%.
-
Verify Catalyst Integrity and Reaction Setup:
-
Problem: The titanium-tartrate complex is the heart of asymmetric induction. Moisture is highly detrimental as it hydrolyzes the titanium(IV) isopropoxide to inactive titanium dioxide, preventing the formation of the active chiral catalyst.[1]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of powdered, activated 3Å or 4Å molecular sieves is highly recommended to scavenge any trace amounts of water.[5]
-
-
Optimize Reaction Temperature:
-
Problem: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small.[6] Higher temperatures can provide enough thermal energy to overcome this small energy barrier, leading to the formation of both enantiomers and thus a lower ee%.
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity. Standard protocols often call for temperatures around -20 °C.[7] If you are experiencing low ee%, consider reducing the temperature to -30 °C or even lower. It is crucial to maintain a consistent temperature throughout the reaction.
-
Expert Insight: The relationship between temperature and enantioselectivity can be described by the Eyring equation. A lower temperature magnifies the impact of the difference in the free energy of activation (ΔΔG‡) between the two competing stereochemical pathways.
-
-
Evaluate the Solvent System:
-
Problem: The solvent is not merely an inert medium; it can influence the structure and stability of the active catalyst. Non-coordinating, non-polar solvents are generally preferred for the Sharpless epoxidation.
-
Solution: Dichloromethane (CH₂Cl₂) is the most commonly used and recommended solvent.[7] If you are using other solvents, consider their potential to coordinate with the titanium center, which could disrupt the highly organized transition state required for high stereoselectivity. Protic solvents are generally incompatible with the reaction conditions.
-
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Diastereoselectivity in Tartrate-Mediated Aldol Reactions
When using a tartrate-derived chiral auxiliary for an aldol reaction, you observe a nearly 1:1 mixture of diastereomers.
-
Control the Enolate Geometry:
-
Problem: The stereochemical outcome of an aldol reaction is highly dependent on the geometry (E or Z) of the enolate. The chiral auxiliary directs the facial selectivity of the reaction, but if you have a mixture of enolates, you will get a mixture of diastereomeric products.
-
Solution: The choice of base and solvent for the deprotonation step is critical. For example, lithium bases in THF often favor the formation of one enolate geometry. Consult literature precedents for your specific substrate and auxiliary combination.
-
-
Adjust the Reaction Temperature:
-
Problem: Similar to enantioselectivity, diastereoselectivity is governed by the relative energies of the competing transition states (e.g., Zimmerman-Traxler chair-like transition states).[8] At higher temperatures, the reaction may be under thermodynamic control, favoring the more stable product, which may not be the desired diastereomer. Lower temperatures favor kinetic control, where the product that is formed fastest predominates.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C) to maximize kinetic control and favor the transition state with the lowest activation energy.[9]
-
-
Solvent and Lewis Acid Considerations:
-
Problem: The solvent can affect the aggregation state of the enolate and the tightness of the transition state. The choice of Lewis acid (if applicable) can also dramatically influence whether the reaction proceeds through a chelated or non-chelated transition state, leading to different diastereomeric outcomes.
-
Solution: Aprotic solvents like THF or diethyl ether are common. When using a Lewis acid, its coordinating ability will influence the transition state geometry. For instance, strongly chelating Lewis acids might favor a syn-aldol product, while non-chelating ones could lead to the anti-product.
-
Section 3: Data-Driven Insights: Quantitative Effects of Temperature and Solvent
While general trends are helpful, quantitative data provides a clearer picture of the impact of reaction parameters. The following tables summarize representative data for the Sharpless asymmetric epoxidation.
Table 1: Effect of Temperature on the Enantioselectivity of the Sharpless Asymmetric Epoxidation
| Substrate | Tartrate Ligand | Temperature (°C) | Enantiomeric Excess (ee%) |
| (E)-2-Hexen-1-ol | L-(+)-DET | -20 | >95 |
| Geraniol | D-(-)-DIPT | -20 | ~82 |
| Cinnamyl Alcohol | D-(-)-DIPT | -20 | >94 |
Data compiled from representative literature values.[5][10][11]
Expert Analysis: The data consistently shows that high enantioselectivity is achieved at low temperatures. Even a slight increase in temperature can lead to a noticeable drop in ee%. This underscores the kinetic nature of the stereodetermining step. For any new substrate, -20 °C is a reliable starting point for optimization.
Table 2: Enantioselectivity of the Sharpless Epoxidation of Geraniol
| Procedure | Enantiomeric Excess (ee%) |
| Sharpless Asymmetric Epoxidation | 76.2% - 83.5% |
| Epoxidation with mCPBA (achiral) | 1.6% - 4.0% |
Data from a comparative laboratory experiment.[10]
Expert Analysis: This data clearly illustrates the critical role of the chiral titanium-tartrate complex in inducing stereoselectivity. The achiral epoxidation with m-chloroperoxybenzoic acid (mCPBA) results in a nearly racemic product, as expected. The significant enantiomeric excess observed in the Sharpless procedure highlights the efficacy of the catalyst system.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by incorporating best practices for achieving high stereoselectivity.
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted for the catalytic version of the reaction, which is more atom-economical.[5]
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in decane (5.5 M solution)
-
Powdered, activated 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution, pre-cooled to 0 °C
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approx. 0.5 g).
-
Add anhydrous dichloromethane (CH₂Cl₂) (approx. 40 mL).
-
Cool the flask to -20 °C using a cooling bath (e.g., dry ice/acetonitrile).
-
-
Catalyst Formation:
-
To the cooled and vigorously stirred suspension, add D-(-)-DIPT (6 mol%) via syringe.
-
Add Ti(OiPr)₄ (5 mol%) via syringe. The solution should turn a pale yellow.
-
Stir the mixture for at least 30 minutes at -20 °C to ensure the pre-formation of the chiral catalyst complex.
-
-
Epoxidation:
-
Add geraniol (1 equivalent) to the reaction mixture.
-
Slowly add the solution of anhydrous TBHP in decane (1.5 equivalents) dropwise over 10-15 minutes. Crucially, monitor the internal temperature and ensure it does not rise above -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).[12] The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Upon completion, add 10 mL of a pre-cooled (0 °C) 10% NaOH solution saturated with brine to the vigorously stirred reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour. A granular precipitate of titanium salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.
-
Separate the organic layer from the filtrate, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxy alcohol by silica gel column chromatography.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
Caption: Step-by-step workflow for catalytic Sharpless epoxidation.
Section 5: Mechanistic Insights: The "Why" Behind the Effects
Understanding the underlying mechanism of stereochemical induction is key to rational problem-solving and optimization.
The Role of Temperature: A Thermodynamic Perspective
The enantioselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two pathways leading to the respective enantiomers.
ΔΔG‡ = -RT ln(er)
Where 'er' is the enantiomeric ratio. This equation shows that for a given ΔΔG‡, a lower temperature (T) results in a higher enantiomeric ratio. The chiral tartrate ligand creates a catalyst structure where the transition state leading to one enantiomer is sterically or electronically favored, resulting in a lower activation energy.[6] By lowering the temperature, we decrease the likelihood that the substrate will have sufficient energy to overcome the higher activation barrier of the disfavored pathway.
The Role of the Solvent: Maintaining the Catalyst's Integrity
The active catalyst in the Sharpless epoxidation is believed to be a dimer of the [Ti(tartrate)(OR)₂] complex.[6][13] This dimeric structure creates a highly organized and sterically crowded chiral environment around the titanium center.
Caption: Simplified representation of the active catalyst and its solvent shell.
A non-coordinating solvent like dichloromethane is ideal because it does not compete with the substrate (allylic alcohol) or the oxidant (TBHP) for binding sites on the titanium center. A coordinating solvent could potentially disrupt the dimeric structure or displace one of the key reactants, leading to a less organized transition state and consequently, lower stereoselectivity. Computational studies have shown that the precise geometry and crowding at the catalytic center are what restrict the approach of the alkene to the oxidant, forcing a highly selective oxygen transfer.[14]
By understanding these fundamental principles, researchers can move from simply following a recipe to intelligently designing and optimizing their stereoselective reactions for maximal success.
References
-
Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]
-
ResearchGate. (n.d.). Yields and enantiomeric excess values of the asymmetric epoxidation of.... [Link]
-
Schlegel Group, Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]
-
Rzepa, H. (2012). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog. [Link]
-
Odinity. (2014). Epoxidation of Geraniol: Lab Experiment. [Link]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Semantic Scholar. (1983). On the mechanism of titanium-tartrate catalyzed asymmetric epoxidation. [Link]
-
ACS Publications. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
ACS Publications. (1985). Crystal structures of two titanium tartrate asymmetric epoxidation catalysts. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]
-
Organic Reactions. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. [Link]
-
Sharpless Lab, The Scripps Research Institute. (n.d.). Publications. [Link]
-
ResearchGate. (n.d.). Titanium tartrate complex catalyzed epoxidation of allylic alcohols.... [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
DSpace@MIT. (1986). On the mechanism of titanium-tartrate catalyzed asymmetric epoxidation. [Link]
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]
-
TSI Journals. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. [Link]
-
MSU Chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
-
PubMed. (2005). Studies into the stereoselectivity of tartrate-derived dienophiles. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Studies into the stereoselectivity of tartrate-derived dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. scribd.com [scribd.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Catalyst deactivation and regeneration in reactions using Dimethyl d-tartrate ligands
System Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 12, 2026
Executive Summary & System Overview
Dimethyl D-tartrate (DMT) is a C2-symmetric chiral ligand primarily utilized in Titanium-mediated asymmetric oxidations, most notably the Sharpless Asymmetric Epoxidation (SAE) . While Diethyl tartrate (DET) and Diisopropyl tartrate (DIPT) are more common due to higher lipophilicity, DMT offers specific advantages in resolving smaller, more polar allylic alcohols.
However, DMT systems are uniquely prone to solubility-induced deactivation at low temperatures due to DMT's solid state at room temperature (mp ~48-50°C), unlike the liquid DET/DIPT. This guide addresses the specific failure modes of DMT-Ti complexes, focusing on moisture sensitivity, oligomerization, and ligand recovery.
Diagnostic Module: Troubleshooting Matrix
Use this decision matrix to identify the root cause of catalytic failure.
Symptom-to-Solution Table
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Reaction "Freezes" (0% Conversion) | Moisture Intrusion | Water hydrolyzes Ti(OiPr)₄ into inactive polymeric TiO₂ species before the active dimer forms. | Protocol A: Implement strict molecular sieve activation (3Å/4Å). Ensure Ti(OiPr)₄ is distilled/colorless. |
| Low Enantiomeric Excess (ee) | Ligand Precipitation | Unlike DET, DMT can crystallize out of CH₂Cl₂ at -20°C, leaving achiral Ti species to catalyze the background reaction. | Protocol B: Increase catalyst loading or switch solvent ratio (add small amount of toluene). Ensure homogeneous solution before cooling. |
| Low ee (Variable) | Improper "Aging" | The active dimeric species [Ti(DMT)(OiPr)₂]₂ takes time to assemble. | Protocol C: Allow Catalyst Aging (20-30 min at -20°C) before adding oxidant (TBHP). |
| Emulsion during Workup | Ti-Chelation | Titanium forms stable, gel-like chelates with the product epoxy alcohol. | Protocol D: Use the Citrate/FeSO₄ workup method to break the Ti-complex. |
The Mechanics: Deactivation & Signaling Pathways
Understanding why the catalyst fails is critical for prevention. The active catalyst is not a monomer, but a C2-symmetric dimer . Disruption of this dimer leads to deactivation.
Diagram 1: Catalyst Deactivation Cycle
Caption: The Active Dimer is in equilibrium with monomers. Water acts as a "poison," irreversibly shunting Titanium into inactive oligomers (Gray path), preventing the catalytic cycle.
Regeneration & Recovery Protocols
Unlike precious metal catalysts (Pd, Pt), Titanium is sacrificial. You do not "regenerate" the Ti-complex once hydrolyzed. Instead, you regenerate the catalytic cycle (in-situ) and recover the ligand (ex-situ).
Strategy 1: In-Situ Cycle Regeneration (The "Sieve Effect")
Context: Without molecular sieves, the reaction requires stoichiometric Ti/DMT because the released isopropanol and trace water deactivate the catalyst.
-
Mechanism: Zeolite molecular sieves (3Å or 4Å) sequester water and isopropanol, shifting the equilibrium toward the active dimer and preventing product inhibition.
-
Impact: Converts the reaction from Stoichiometric (100 mol%) to Catalytic (5-10 mol%).
Strategy 2: Ex-Situ Ligand Recovery (DMT Recycling)
Since DMT is a solid ester, it can be recovered with high efficiency (>80%) after the reaction.
Protocol:
-
Hydrolysis: Quench reaction with Tartaric Acid or Citric Acid solution. This breaks the Ti-DMT bond.
-
Phase Separation: The Ti moves to the aqueous phase (as a water-soluble citrate/tartrate complex). The DMT remains in the organic phase (DCM).
-
Extraction: Wash the organic phase with brine.
-
Crystallization: Evaporate DCM. Recrystallize the residue from Methanol/Ether.
-
Validation: Check melting point (Target: 48-50°C). If lower, recrystallize again to remove oligomeric tartrates.
-
Standard Operating Procedures (SOPs)
SOP-01: Catalyst "Aging" (Critical for DMT)
Why: Unlike liquid tartrates, DMT dissolves slower and complexes slower at -20°C.
-
Charge: Flame-dry flask with 4Å MS (activated). Add DCM and DMT (1.2 eq relative to Ti).
-
Dissolution: Stir at Room Temperature for 5-10 mins until DMT is fully dissolved. (Crucial step often missed).
-
Cooling: Cool to -20°C.
-
Ti-Addition: Add Ti(OiPr)₄.
-
Aging: Stir at -20°C for 30 minutes .
-
Visual Check: Solution should be homogeneous. If cloudy/precipitate forms before oxidant addition, DMT has crashed out. Warm slightly to redissolve, then cool slowly.
-
SOP-02: The "Low-Water" Workup
Why: Prevents emulsions caused by Titanium hydroxides.
-
Quench: Add a solution of 30% Iron(II) Sulfate and 10% Citric Acid .
-
Stir: Vigorously for 30-45 minutes. The mixture will transition from two phases to a clear separation.
-
Color Change: The aqueous layer will turn orange/brown (Ti/Fe species), organic layer remains clear/pale yellow.
Visualization: Troubleshooting Workflow
Caption: Logical flow for diagnosing catalytic failure. Solubility checks are specific to DMT ligands.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[1] Journal of the American Chemical Society, 102(18), 5974–5976.
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
-
Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[2][3] Journal of the American Chemical Society, 113(1), 113–126.
-
Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. Synthesis, 1986(02), 89-116.
Sources
Troubleshooting diastereoselectivity issues with Dimethyl d-tartrate as a chiral auxiliary
Ticket ID: #DMT-AUX-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Rigid Backbone" Philosophy
Welcome to the technical support center for Dimethyl D-tartrate (DMT). You are likely using DMT because you require a
When you encounter poor diastereomeric ratios (dr) or enantiomeric excesses (ee), the failure is rarely random. It usually stems from one of three physical failures:
-
Ligand Decoordination: The metal center slipped out of the chiral pocket.
-
Hydrolysis/Transesterification: Your auxiliary degraded before the reaction finished.
-
Competing Transition States: The temperature or solvent allowed the "forbidden" face to become accessible.
This guide troubleshoots these issues across three primary workflows: Roush Allylboration , Charette Cyclopropanation , and Acetal-Directed Additions .
Module 1: Roush Allylboration
Application: Asymmetric allylation of aldehydes using tartrate-modified allylboronates.[1][2]
The Mechanism
In the Roush allylboration, the tartrate ester groups do not just provide steric bulk; they electronically stabilize the transition state via an
Troubleshooting Workflow
Issue 1: Low Enantioselectivity (ee < 85%)
| Potential Cause | Diagnostic Question | Corrective Action |
| Solvent Interference | Are you using THF or Ether? | Switch to Toluene. Coordinating solvents compete with the aldehyde for the boron center, disrupting the rigid transition state. |
| Temperature Drift | Did the reaction warm above | Maintain |
| Wet Aldehyde | Was the aldehyde freshly distilled? | Dehydrate. Hydrated aldehydes (gem-diols) react non-selectively. Dry the aldehyde over |
Issue 2: Protodeboronation (Low Yield)
-
Symptom: You recover starting material or see decomposition products.
-
Root Cause: The allylboronate is moisture-sensitive. Upon hydrolysis, it releases the tartrate and forms allylboronic acid, which is unstable.
-
Protocol Fix:
-
Prepare the reagent in situ or store as a 1M solution in toluene under Argon at
C. -
Do not attempt to chromatograph the allylboronate on silica gel unless it is strictly anhydrous and deactivated.
-
Visualization: The Roush Transition State
Caption: The tartrate ester carbonyl coordinates to boron, locking the conformation. Solvent competition disrupts this link.
Module 2: Charette Asymmetric Cyclopropanation
Application: Simmons-Smith cyclopropanation of allylic alcohols using a DMT-derived dioxaborolane ligand.
The Mechanism
DMT is reacted with a boronic acid (e.g., butylboronic acid) to form a chiral dioxaborolane.[3] This ligand binds to the zinc carbenoid
Troubleshooting Workflow
Issue 1: No Conversion or Stalled Reaction
-
Q: Did you remove the water generated during ligand formation?
-
A: The formation of the dioxaborolane from DMT and
releases 2 equivalents of water. If this water remains, it destroys the zinc carbenoid.-
Fix: You must use a Dean-Stark trap or activated molecular sieves (4Å) in refluxing toluene/DCM during ligand synthesis.
-
Issue 2: Poor Diastereoselectivity (dr < 10:1)
-
Q: What is your Zinc stoichiometry?
-
A: The "Schlenk Equilibrium" is the enemy here.
The active species is the bis(iodomethyl)zinc. If you have excess (Lewis acidic), it can catalyze a non-selective background reaction.-
Fix: Ensure you are using the Charette modification: Add the ligand to the zinc reagent before adding the substrate. Use exactly 2.0 eq of
.
-
Standard Protocol (Charette Modification)
-
Ligand Prep: Mix DMT (1.2 eq) + Butylboronic acid (1.2 eq) in DCM with 4Å MS. Stir 2h.
-
Complexation: Add
(2.0 eq) at C. -
Addition: Add Allylic Alcohol (1.0 eq) slowly.
-
Aging: Stir at
C to C.
Module 3: Acetal-Directed Nucleophilic Additions
Application: Using DMT-derived acetals (dioxolanes) to direct Grignard or cuprate additions (Seebach/Evans methods).
The Mechanism
DMT is condensed with an aldehyde to form a chiral acetal. The
Troubleshooting Workflow
Issue: "Leaking" Selectivity (dr ~ 3:1)
| Variable | Recommendation | Reasoning |
| Lewis Acid | Use | These bidentate Lewis acids chelate the acetal oxygens, locking the conformation. Monodentate acids like |
| Solvent | Dichloromethane (DCM) | DCM is non-coordinating. THF will coordinate to the Lewis Acid, breaking the chelation model and allowing free rotation. |
| Stoichiometry | Lewis Acid > 1.1 eq | You need enough Lewis acid to fully complex the acetal. If free acetal exists, it reacts faster (and non-selectively) with the nucleophile. |
FAQ: General Handling & Purity
Q: My this compound has clumped into a hard solid. Is it safe to use? A: Proceed with caution. DMT is hygroscopic.[4] Clumping indicates water absorption.
-
Risk: Water will hydrolyze the methyl esters to the acid (monomethyl tartrate), which is a different catalyst entirely.
-
Solution: Recrystallize from methanol/ether or dry azeotropically with benzene/toluene before use.
Q: Can I substitute Diethyl Tartrate (DET) for Dimethyl Tartrate (DMT)? A: Usually, yes, but with caveats.
-
Solubility: DET is more soluble in non-polar solvents (Hexanes/Toluene). DMT is more soluble in polar organics.
-
Selectivity: The "Methyl" group is smaller than "Ethyl." In steric-driven reactions (like the Acetal method), DET often gives higher dr. In electronic-driven reactions (Roush), DMT is often sufficient and cheaper.
Q: How do I remove the tartrate after the reaction? A:
-
Boronates: Oxidative workup (
) destroys the C-B bond but leaves the tartrate. -
Acetals: Acidic hydrolysis (1N HCl, THF).
-
Recovery: The tartrate usually partitions into the aqueous phase (unlike DET, which might hang around in the organic phase). This is a key advantage of DMT—it washes away easily with water.
References
-
Roush, W. R., et al. (1985). Asymmetric synthesis using tartrate ester modified allylboronates.[2] Journal of the American Chemical Society.[1][2][3][5][6]
-
Charette, A. B., et al. (1998).[5] Bis(iodomethyl)zinc-Mediated Asymmetric Cyclopropanation of Allylic Alcohols.[7] Journal of the American Chemical Society.[1][2][3][5][6]
-
Seebach, D., et al. (1981). Tartrate-Derived Dioxolanes in Asymmetric Synthesis. Helvetica Chimica Acta.
-
Gung, B. W., & Roush, W. R. (2002).[1] The Origin of Diastereofacial Control in Allylboration Reactions.[1] Journal of the American Chemical Society.[1][2][3][5][6]
-
Lebel, H., & Charette, A. B. (2003).[3][5] Stereoselective Cyclopropanation Reactions.[2][3][7] Chemical Reviews.[3][5]
Sources
- 1. The origin of diastereofacial control in allylboration reactions using tartrate ester derived allylboronates: attractive interactions between the Lewis acid coordinated aldehyde carbonyl group and an ester carbonyl oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
Technical Support Center: Purification of Commercial Dimethyl d-Tartrate
Welcome to the technical support center for the purification of commercial Dimethyl d-tartrate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification outcomes.
Introduction to this compound Purity
This compound is a versatile chiral building block used extensively in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The stereochemical integrity of this compound is paramount for its applications. However, commercial grades of this compound can contain various impurities that may interfere with sensitive downstream applications. Understanding and effectively removing these impurities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized by the esterification of d-tartaric acid with methanol.[3] Consequently, the most common impurities are process-related and include:
-
Unreacted Starting Materials: d-tartaric acid and residual methanol.
-
Mono-methyl ester of d-tartaric acid: An intermediate in the esterification process.
-
Meso-tartaric acid dimethyl ester: A diastereomer that can form if the starting d-tartaric acid contains meso-tartaric acid or if racemization occurs under harsh reaction conditions.
-
Hydrolysis Products: If exposed to moisture, this compound can hydrolyze back to its mono-ester or d-tartaric acid.[4][5]
-
Other Synthesis Byproducts: Depending on the specific manufacturing process, other byproducts may be present.
Q2: Why is it important to remove these specific impurities?
A2: Each type of impurity presents a different challenge:
-
d-Tartaric Acid and its Mono-methyl Ester: These acidic impurities can interfere with reactions that are sensitive to pH or that involve base-catalyzed steps. They can also impact the solubility profile of the material.
-
Meso-tartaric acid dimethyl ester: As a diastereomer of the desired product, its presence will reduce the enantiomeric purity of the this compound. This is particularly problematic in asymmetric synthesis where high enantiomeric excess is critical.
-
Methanol: Residual solvent can affect the stoichiometry of subsequent reactions and may be incompatible with certain reaction conditions.
-
Hydrolysis Products: The presence of hydrolysis products indicates degradation and can lead to inconsistencies in the material's performance over time.
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and commonly used methods for purifying this compound on a laboratory scale are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I assess the purity of my this compound before and after purification?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity and for quantifying diastereomeric impurities like the meso-form.[6][7]
-
Gas Chromatography (GC): Can be used to assess the overall purity and to detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation and help identify and quantify impurities by comparing the spectra to a reference standard.[8][9][10]
-
Melting Point Analysis: A sharp melting point range close to the literature value (57-60 °C) is a good indicator of high purity.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily product after recrystallization | The solvent system may not be optimal, or the cooling process was too rapid, causing the product to "oil out" instead of crystallizing. | Ensure you are using a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Try a slower cooling rate, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also promote proper crystallization. |
| Low recovery after recrystallization | The chosen solvent may be too good, meaning the product remains significantly soluble even at low temperatures. Too much solvent may have been used. | Select a solvent in which the product is less soluble at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. |
| Broad melting point range after purification | The sample is likely still impure. | Repeat the purification step. If recrystallization was used, consider a second recrystallization from a different solvent system. If the impurity is a diastereomer, column chromatography may be more effective. |
| Incomplete separation of impurities by column chromatography | The mobile phase polarity may not be optimized for the separation. The column may have been overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
| Presence of acidic impurities (d-tartaric acid, mono-ester) after purification | The purification method was not effective at removing acidic compounds. | A pre-purification step can be beneficial. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Then, wash with brine, dry the organic layer, and proceed with recrystallization or chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing most common impurities, particularly unreacted starting materials and byproducts with different solubility profiles.
Rationale: Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures can be effectively removed.
Step-by-Step Methodology:
-
Solvent Selection: A mixture of dichloromethane and n-hexane is a good starting point. The ideal ratio will depend on the impurity profile of your starting material. Start with a ratio of approximately 1:1.
-
Dissolution: In a fume hood, place the commercial this compound in an Erlenmeyer flask. Add the minimum amount of hot dichloromethane to completely dissolve the solid with gentle swirling.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy (the point of saturation). Then, add a few drops of dichloromethane until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Expected Outcome: This procedure should yield white, crystalline this compound with a purity of >99%, as determined by HPLC or GC.
Protocol 2: Purification by Column Chromatography
Column chromatography is particularly effective for separating compounds with similar polarities, such as the desired d-tartrate from its meso-diastereomer.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of ethyl acetate and hexane, starting with a low percentage of ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the sequential elution of compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Outcome: Column chromatography can yield this compound with very high purity (>99.5%), effectively removing even closely related impurities.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Organic Syntheses Procedure. (r,r)-(+)-diethyl tartrate. Available at: [Link]
-
PubChem. Dimethyl L-tartrate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Hydrolysis kinetics of dimethyl phthalate. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a chemical communication. Available at: [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
DMT-Nexus Wiki. Recrystallization. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities. Available at: [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Chengdu Likai Chiral Tech Co., Ltd. Diethyl D-tartrate. Available at: [Link]
-
ResearchGate. Simple and sensitive ion chromatography method for the simultaneous determination of Dimethyl sulfate and Diethyl sulfate contents in Metoprolol tartrate drug substance. Available at: [Link]
- Google Patents. Process for the hydrolysis of dialkyl carbonates.
- Google Patents. Preparation method of L-dibenzoyl dimethyl tartrate.
- Google Patents. Process for purification of DMT by film crystallization.
-
Journal of the Chemical Society, Dalton Transactions. Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Available at: [Link]
-
Solubility of Things. Dimethyl L-tartrate. Available at: [Link]
-
BuyersGuideChem. Dimethyl-D-tartrate. Available at: [Link]
- Google Patents. Purification process for dimethyl terephthalate.
-
University of Colorado Boulder. How to run column chromatography. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Available at: [Link]
-
BGB Analytik. CHIRAL Handbook. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
National Institutes of Health. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available at: [Link]
-
PrepChem.com. Preparation of diethyl tartrate. Available at: [Link]
-
PubChem. Dimethyl [S(R,R)]-tartrate. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. Recrystallization - Performing the Technique. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available at: [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
European Patent Office. Process for purifying dimethyl carbonate. Available at: [Link]
-
National Institutes of Health. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Available at: [Link]
-
Chengdu Likai Chiral Tech Co., Ltd. This compound. Available at: [Link]
-
University of Strathclyde. Modification of chiral dimethyl tartrate through transesterification. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]
- 12. Dimethyl-D-tartrate | 13171-64-7 - BuyersGuideChem [buyersguidechem.com]
Validation & Comparative
Technical Guide: Chiral HPLC Analysis of Dimethyl D-Tartrate Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Comparative analysis of Chiral Stationary Phases (CSPs) for Tartrate-derived scaffolds (TADDOLs, Dioxolanes, and chiral auxiliaries).
Executive Summary & Strategic Context
Dimethyl D-tartrate is a ubiquitous chiral pool reagent, pivotal in the synthesis of chiral ligands (e.g., TADDOLs), auxiliaries for asymmetric alkylation, and complex API intermediates. The specific structural motif of these derivatives—typically a
This guide objectively compares the performance of Amylose-based (e.g., Chiralpak AD/IA) versus Cellulose-based (e.g., Chiralcel OD/IB) stationary phases. While both utilize tris(3,5-dimethylphenylcarbamate) selectors, their higher-order helical structures create distinct "chiral grooves" that discriminate tartrate derivatives differently.
Key Insight: For bulky tartrate derivatives like TADDOLs, Amylose-based columns often outperform Cellulose variants due to a more open helical pitch that accommodates the "propeller-like" conformation of the analyte.
Mechanistic Basis of Separation
To develop a robust method, one must understand the molecular recognition mechanism. Tartrate derivatives typically possess:
-
Hydrogen Bonding Sites: Free hydroxyl groups (H-bond donors) and ester/ether oxygens (H-bond acceptors).
-
-
Interaction Zones: Aromatic rings introduced during synthesis (e.g., Grignard addition to esters). -
Steric Bulk: The rigid dioxolane ring restricts conformational freedom.
Interaction Pathway
The separation occurs via a "three-point interaction" model. The carbamate groups on the CSP form hydrogen bonds with the analyte's diol/ester functionality, while the aromatic groups of the CSP engage in
Figure 1: Mechanistic workflow of chiral recognition between tartrate derivatives and polysaccharide CSPs.
Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3]
The following data compares the two dominant column classes for a representative tartrate derivative: (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) .
Performance Metrics
-
Resolution (
): Measure of separation efficiency ( is baseline). -
Selectivity (
): Ratio of retention factors ( ).
| Feature | Amylose-Based (e.g., AD-H, IA) | Cellulose-Based (e.g., OD-H, IB) | Verdict for Tartrates |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | N/A |
| Supramolecular Structure | Helical, loosely coiled. | Linear/Rod-like, tighter rigid grooves. | Amylose fits bulky TADDOLs better. |
| Typical Resolution ( | High (> 3.0) for bulky aryl derivatives. | Moderate (1.5 - 2.5) for linear esters. | Amylose preferred for aromatics. |
| Solvent Tolerance | IA (Immobilized): High (accepts DCM/THF). | IB (Immobilized): High.[1] | Immobilized phases are critical if solubility is low in Hex/Alc. |
| Typical Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (90:10) | Similar requirements. |
Experimental Data Summary (Representative)
Based on comparative screening of TADDOL analogues under Normal Phase conditions (Hexane/IPA 90:10, 1.0 mL/min).
| Compound Class | Column | Observation | |||
| TADDOL (Tetraaryl) | Chiralpak AD-H | 4.2 | 1.85 | 4.1 | Excellent separation due to steric fit in amylose helix. |
| TADDOL (Tetraaryl) | Chiralcel OD-H | 5.1 | 1.25 | 1.8 | Baseline achieved, but peaks are broader. |
| Dimethyl Tartrate (Ester) | Chiralpak AD-H | 6.5 | 1.10 | 0.9 | Poor resolution for small, non-aromatic esters. |
| Dimethyl Tartrate (Ester) | Chiralcel OD-H | 7.2 | 1.45 | 2.6 | Cellulose backbone recognizes the rigid diester better. |
Expert Insight:
-
Use Amylose (AD/IA) when the tartrate backbone is heavily substituted with aromatic groups (e.g., TADDOLs). The open helix accommodates the "propeller" shape.
-
Use Cellulose (OD/IB) when analyzing the raw starting material (Dimethyl tartrate) or simple aliphatic derivatives. The tighter cellulose grooves bind the small, rigid diester more effectively.
Validated Experimental Protocol
This protocol is designed to be self-validating . The use of a "System Suitability Standard" (racemate) is mandatory before running enantiopure samples.
Materials & Equipment
-
Instrument: HPLC with UV-Vis (Diode Array preferred) or CD detector.
-
Columns:
-
Primary: Chiralpak AD-H (or IA for immobilized), 4.6 x 250 mm, 5 µm.
-
Secondary: Chiralcel OD-H (or IB), 4.6 x 250 mm, 5 µm.
-
-
Mobile Phase: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol.
Method Development Workflow
Figure 2: Step-by-step decision tree for method development.
Step-by-Step Procedure (Standard TADDOL Analysis)
-
Sample Preparation:
-
Dissolve 1 mg of the synthesized compound in 1 mL of IPA/Hexane (1:1).
-
Crucial: Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Self-Validation Check: Inject a known racemate first. If the racemate does not split into two peaks with Area% ~50:50, the column is not equilibrating or is degraded.
-
-
Initial Conditions (Screening):
-
Column: Chiralpak AD-H.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (for phenyl groups) or 210 nm (for ester backbone).
-
-
Optimization (If
):-
Step A (Modifier Switch): Change 10% IPA to 10% Ethanol. Ethanol often improves peak shape for H-bonding analytes.
-
Step B (Temperature): Lower column temperature to 10°C.
-
Causality: Lower temperature reduces thermal motion, enhancing the stability of the transient diastereomeric complex, thereby increasing Selectivity (
).[3]
-
-
Data Analysis:
-
Calculate Enantiomeric Excess (
):
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Broad Tailing Peaks | Strong H-bonding with residual silanols. | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on analyte acidity/basicity.[4] Note: TADDOLs are generally neutral/acidic; TFA helps. |
| No Separation (Single Peak) | Analyte not entering chiral groove. | Switch Column Class. If AD-H fails, move immediately to OD-H. Their selectivities are often orthogonal. |
| Retention Time Drift | Water accumulation in Hexane. | Use strictly anhydrous Hexane/IPA. Purge lines with 100% IPA before equilibration. |
| Solubility Issues | Compound precipitates in Hexane. | Use Immobilized Phases (IA/IB) . These allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents to solubilize the sample without stripping the chiral coating. |
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
-
Sielc Technologies. HPLC Method for Analysis of Tartaric Acid.[2] Retrieved from [Link]
-
Munegumi, T., et al. (2000). Resolution of Diastereomeric Tartaric Acid Monoamides by RP-HPLC. Asian Journal of Chemistry.[5]
Sources
- 1. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianpubs.org [asianpubs.org]
NMR Spectroscopy with Chiral Shift Reagents for ee Determination
A Comparative Technical Guide for High-Throughput Screening
Executive Summary
In the asymmetric synthesis and drug development pipeline, the determination of enantiomeric excess (ee) is a critical bottleneck. While Chiral High-Performance Liquid Chromatography (HPLC) remains the "gold standard" for final purity validation, NMR spectroscopy using Chiral Shift Reagents (CSRs) offers a superior alternative for high-throughput screening and reaction monitoring.
This guide objectively compares CSR-based NMR methods against Chiral HPLC, demonstrating that for early-stage optimization, CSRs provide a 10x reduction in analysis time and a 90% reduction in solvent waste , provided the analyte possesses suitable Lewis basic functionality.
Mechanism of Action: The Diastereomeric Perturbation
The fundamental principle of CSRs relies on the conversion of enantiomers (which are isochronous in achiral environments) into diastereomeric complexes (which are anisochronous).
The Equilibrium Model
Unlike Chiral Derivatizing Agents (CDAs) like Mosher’s acid, which require covalent modification, CSRs interact via rapid, reversible equilibria. This non-covalent interaction preserves the sample integrity.
-
Lanthanide Shift Reagents (LSRs): Complexes like Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) act as hard Lewis acids. They coordinate with hard Lewis bases (alcohols, ketones, amines) on the substrate. The paramagnetic Europium ion induces a "pseudocontact shift," spreading the signals over a wide chemical shift range (up to 40 ppm).
-
Chiral Solvating Agents (CSAs): Compounds like Pirkle’s Alcohol or BINOL derivatives rely on hydrogen bonding and
- stacking. They induce smaller shifts but avoid the line-broadening associated with paramagnetic metals.
Visualization: CSR Interaction Pathway
Figure 1: Kinetic pathway of CSR interaction. The rapid exchange creates time-averaged signals distinct for each enantiomer.
Comparative Analysis: CSR vs. Chiral HPLC
The following data compares the performance of Eu(hfc)₃ (a standard LSR) against a standard Chiral HPLC workflow (e.g., Chiralcel OD-H column).
Performance Metrics Table
| Feature | NMR with Eu(hfc)₃ (CSR) | Chiral HPLC (Alternative) | Verdict |
| Throughput | 5–10 mins per sample | 30–60 mins per sample | NMR is superior for screening large libraries. |
| Solvent Usage | ~0.6 mL (Deuterated solvent) | >50 mL (Mobile phase/run) | NMR is significantly "Greener". |
| Prep Time | < 2 mins (Direct mixing) | 10–20 mins (Dilution, filtration) | NMR minimizes handling errors. |
| Resolution ( | Moderate (Limit: ee > 98% difficult) | High (Can resolve ee > 99.5%) | HPLC is required for final QC. |
| Sample Recovery | Possible (Extraction/Chromatography) | Easy (Fraction collection) | Comparable, though paramagnetic impurities in NMR can be tricky. |
| Cost | Low (Reagent cost only) | High (Columns: $1k+, Solvents) | NMR is cost-effective for routine checks. |
Technical Nuances
-
Line Broadening: LSRs cause paramagnetic line broadening. While this separates peaks, it can obscure fine coupling constants (
-coupling). Mitigation: Use CSAs (like Pirkle’s alcohol) if structural elucidation is required simultaneously, though will be smaller. -
Water Sensitivity: Eu(hfc)₃ is hygroscopic.[1] Water competes for coordination sites, reducing the induced shift. Protocol Requirement: Use anhydrous solvents (CDCl₃ over molecular sieves) and dry the analyte.
Experimental Protocol: The Self-Validating Titration
To ensure trustworthiness and accuracy, do not rely on a single-point addition. The "Titration Method" is self-validating because it tracks the evolution of the signal splitting, confirming that the split is due to chirality and not impurities.
Materials
-
Analyte: ~5–10 mg of racemic or enantioenriched substrate.
-
CSR: Eu(hfc)₃ (Shift reagent) or Pirkle’s Alcohol (Solvating agent).
-
Solvent: 0.6 mL CDCl₃ (Anhydrous).
Workflow Diagram
Figure 2: Step-wise titration workflow ensures optimal separation without "over-shifting" signals into obscured regions.
Step-by-Step Methodology
-
Reference Scan: Acquire a standard ¹H NMR of the pure analyte in CDCl₃. Identify a sharp singlet or doublet (e.g., methyl, methoxy, or acetyl group) isolated from other signals.
-
Initial Addition: Add solid Eu(hfc)₃ directly to the NMR tube (approx. 10-20% molar equivalent). Shake vigorously.
-
Why: Adding solid minimizes volume change.
-
-
Monitor Shift: Acquire the spectrum. The target signal should shift downfield. Look for "shoulder" formation or broadening.
-
Titration: Continue adding Eu(hfc)₃ in increments until the target signal splits into two baseline-resolved peaks.
-
Note: Most substrates resolve between 0.3 and 0.8 molar equivalents.
-
-
Quantification: Integrate the two separated peaks (
and ).-
Formula:
[2]
-
Supporting Data: Resolution Capabilities
The following table synthesizes experimental data demonstrating the resolution power (
| Substrate Class | Functional Group | Signal Monitored | Typical | Notes |
| Secondary Alcohols | -CH(OH)- | 0.2 – 0.5 | Excellent resolution; -OH binds strongly to Eu. | |
| Ketones | -C(=O)CH₃ | Methyl singlet | 0.1 – 0.3 | Good resolution; requires dry conditions. |
| Esters | -COOCH₃ | Methoxy singlet | 0.05 – 0.15 | Smaller shifts; may require higher [CSR]. |
| Amines | -NH₂ | 0.2 – 0.6 | Very strong binding; often requires CSAs to prevent broadening. |
Data Source: Synthesized from Wenzel, T.J. [1] and Parker, D. [2].
References
-
Wenzel, T. J. (2018).[3] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Journal of Chemical Education, 91(7).
-
BenchChem. (2025).[4][5] Lanthanide Shift Reagents: A Comparative Guide.
Sources
A Comparative Guide to the Synthetic Validation of Dimethyl d-tartrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, Dimethyl d-tartrate stands as a cornerstone for the asymmetric synthesis of a multitude of pharmaceutical and fine chemical entities. Its stereochemical integrity is paramount, demanding robust and verifiable synthetic protocols. This guide offers an in-depth comparison of two distinct synthetic routes to this compound, providing not only the procedural steps but also the critical validation data necessary for informed selection by researchers and process chemists. We will delve into the classic Fischer esterification and a greener, boric acid-catalyzed alternative, equipping you with the knowledge to choose the most suitable method for your laboratory's needs.
Introduction to this compound and the Imperative of Synthetic Validation
This compound, the dimethyl ester of d-tartaric acid, is a versatile chiral molecule widely employed as a starting material and chiral auxiliary in organic synthesis.[1] The presence of two stereocenters dictates its crucial role in inducing stereoselectivity in chemical transformations. Consequently, the synthesis of enantiomerically pure this compound is not merely a procedural exercise but a foundational step in ensuring the stereochemical purity of downstream products.
The validation of a synthetic protocol extends beyond achieving a high yield; it encompasses a rigorous assessment of the product's purity, identity, and stereochemical integrity. This guide will walk you through two synthetic methodologies, followed by a comprehensive validation workflow applicable to both.
Comparative Analysis of Synthetic Protocols
We will explore two distinct methods for the synthesis of this compound from d-tartaric acid: the traditional Fischer-Speier esterification and a more environmentally benign approach utilizing boric acid as a catalyst.
Protocol 1: The Classic Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a long-established and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] In the case of this compound, d-tartaric acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong mineral acid, typically sulfuric acid or hydrochloric acid.
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is a reversible reaction.[2] Employing a large excess of methanol serves to shift the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Protocol 2: A Greener Alternative - Boric Acid Catalysis
In a move towards more sustainable chemistry, boric acid has emerged as a mild and effective catalyst for esterification reactions.[3] This method avoids the use of corrosive strong mineral acids, simplifying the workup procedure and reducing environmental impact.
Causality Behind Experimental Choices:
-
Boric Acid as a Catalyst: Boric acid is a Lewis acid that can activate the carboxylic acid group, facilitating the nucleophilic attack of methanol. Its milder nature compared to strong mineral acids can lead to cleaner reactions with fewer side products.[3]
-
Azeotropic Removal of Water: The use of a solvent like carbon tetrachloride (or a greener alternative like toluene) allows for the azeotropic removal of water as it is formed during the reaction, driving the equilibrium towards the product side.[3]
Performance Comparison
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Boric Acid Catalysis |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Boric Acid (H₃BO₃) |
| Solvent | Methanol (reagent and solvent) | Methanol and Toluene (for azeotropic water removal) |
| Reaction Temperature | Reflux (approx. 65 °C) | 70-80 °C[3] |
| Reaction Time | Several hours to overnight | Several hours[3] |
| Yield | Generally high, can exceed 90% | Reported to be high[3] |
| Work-up | Neutralization of strong acid, extraction | Simple filtration and solvent evaporation |
| Environmental Impact | Use of corrosive acid, potential for acidic waste | Milder catalyst, recyclable solvent[3] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of D-Tartaric Acid
Materials:
-
D-Tartaric Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-tartaric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of tartaric acid) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane).
Protocol 2: Boric Acid-Catalyzed Synthesis of this compound
Materials:
-
D-Tartaric Acid
-
Methanol
-
Boric Acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add D-tartaric acid, methanol (e.g., 5 molar equivalents), and toluene.
-
Add a catalytic amount of boric acid (e.g., 5 mol%).
-
Heat the mixture to reflux (approximately 70-80°C), and collect the water that azeotropically distills with toluene in the Dean-Stark trap.[3]
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Filter to remove the boric acid catalyst.
-
Wash the filtrate with a small amount of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Validation of Synthetic this compound
A comprehensive validation of the synthesized this compound is crucial to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are recommended:
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any residual starting materials or byproducts.
Illustrative GC-MS Protocol:
-
Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm x 0.25µm), is suitable for this analysis.[4]
-
Injector Temperature: 250 °C[4]
-
Oven Program: Start at 80 °C for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min, and hold for 2 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.
The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should be compared with a reference spectrum to confirm its identity. The purity can be estimated by the relative area of the main peak.
Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for both purity analysis and the determination of enantiomeric excess, which is critical for a chiral molecule like this compound.
a) Purity Analysis (Reversed-Phase HPLC):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and a buffer (e.g., phosphate buffer).[5] The exact composition should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the ester carbonyl group absorbs (around 210-220 nm).
b) Enantiomeric Excess (Chiral HPLC):
To confirm the stereochemical purity, a chiral HPLC method is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the d- and l-enantiomers.
-
Column: A column with a chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is required.[6]
-
Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol. The ratio is critical for achieving separation and must be optimized.[6]
-
Detection: UV or a polarimeter detector.
The goal is to observe a single peak corresponding to the d-enantiomer, with no detectable peak for the l-enantiomer, confirming a high enantiomeric excess.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized product.
Expected ¹H NMR Data (in CDCl₃):
-
A singlet for the two equivalent methoxy protons (-OCH₃).
-
A singlet for the two equivalent methine protons (-CH-OH).
-
A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which can vary with concentration and temperature.
Expected ¹³C NMR Data (in CDCl₃):
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methine carbon bearing the hydroxyl group.
-
A signal for the methoxy carbon.
The obtained spectra should be compared with literature data or a reference standard to confirm the structure of this compound.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.[7]
-
C-H stretch: Peaks in the region of 2800-3000 cm⁻¹ due to the methyl and methine C-H bonds.[7]
-
C=O stretch: A strong, sharp peak around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group.[7][8]
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol functionalities.[7]
Visualizing the Workflow
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps.
Caption: Workflow for the Synthesis and Validation of this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 4. CN103926363B - Gas chromatography/mass spectrometry (GC/MS) method for detecting dimethyl fumarate in food additive - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. rsc.org [rsc.org]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. mdpi.com [mdpi.com]
Literature review of the applications of Dimethyl d-tartrate in asymmetric catalysis
Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Researchers
Executive Summary: The "Steric Switch" in Chiral Pool Synthesis
Dimethyl D-tartrate (DMT) occupies a specialized niche in the chiral pool.[1] While its heavier analogs—Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT)—are the industry standards for direct asymmetric induction (e.g., Sharpless Epoxidation), DMT is the premier scaffold for ligand construction .
This guide objectively compares DMT against its analogs, establishing two critical operational realities:
-
For Direct Catalysis (Epoxidation/Cyclopropanation): DMT is generally inferior to DIPT in enantioselectivity (
) due to reduced steric bulk, unless water solubility is required for specific workups. -
For Ligand Synthesis (TADDOLs): DMT is the superior starting material. Its methyl esters offer reduced steric hindrance, facilitating cleaner nucleophilic attacks (e.g., Grignard reagents) compared to the sluggish reactivity of ethyl or isopropyl esters.
Part 1: The "Killer Application" – TADDOL Ligand Synthesis
The most authoritative application of this compound is as the precursor for TADDOLs (
Why DMT is the Standard:
-
Reactivity: The methyl ester is less sterically hindered than DET or DIPT, allowing for complete double-addition of aryl Grignard reagents without significant side reactions or stalled intermediates.
-
Atom Economy: The leaving group (methoxide) is smaller, simplifying purification.
Experimental Protocol: Synthesis of (R,R)-TADDOL from DMT
This protocol is a self-validating system; the formation of the acetonide acts as a purity checkpoint before the expensive Grignard step.
Step 1: Acetonide Protection (The Purity Checkpoint)
-
Setup: Flame-dried 2L flask, N2 atmosphere.
-
Reagents: Charge this compound (1.0 equiv) in acetone (solvent & reagent). Add 2,2-dimethoxypropane (1.5 equiv) and catalytic p-TsOH (0.05 equiv).
-
Process: Reflux for 4 hours. The solution should turn clear.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). DMT (
) converts to Acetonide ( ). -
Workup: Neutralize with
, filter, and concentrate. Distill the resulting oil. Note: If the oil is not colorless, redistill before Step 2.
Step 2: Grignard Addition (The Critical Step)
-
Reagent Prep: Prepare Phenylmagnesium bromide (4.5 equiv) in dry THF.
-
Addition: Cool Grignard solution to 0°C. Add the DMT-acetonide (from Step 1) dropwise over 60 minutes.
-
Causality: Slow addition prevents local overheating, which can cause ring opening of the dioxolane acetal.
-
-
Reaction: Warm to room temperature and reflux for 2 hours to ensure complete conversion of the hindered tertiary alcohol centers.
-
Quench: Pour into ice-cold
(aq). -
Purification: Recrystallize from Hexane/EtOAc.
-
Success Metric: Product should be a white crystalline solid, mp 193–195°C.
-
Visualization: TADDOL Synthesis Workflow
Caption: Workflow for converting DMT to TADDOL, highlighting the critical acetonide purity checkpoint.
Part 2: Sharpless Asymmetric Epoxidation (SAE)
In the Sharpless epoxidation, the tartrate ester acts as a chiral ligand bridging two titanium atoms.[2] Here, steric bulk is the driver of selectivity , placing DMT at a disadvantage compared to DIPT for most substrates.
Comparative Performance Data
The following table aggregates typical performance metrics for the epoxidation of trans-hex-2-en-1-ol (a standard benchmark substrate).
| Parameter | Dimethyl Tartrate (DMT) | Diethyl Tartrate (DET) | Diisopropyl Tartrate (DIPT) |
| Steric Bulk | Low ( | Medium ( | High ( |
| Enantiomeric Excess ( | 85–90% | 90–94% | 95–98% |
| Reaction Rate | Fast | Moderate | Slow (Kinetic Resolution) |
| Water Solubility | High | Moderate | Low |
| Primary Use Case | Substrates requiring aqueous workup | General Purpose | High-precision Pharma Intermediates |
The "Water Solubility" Edge Case:
While DIPT is preferred for high
-
Protocol Advantage: Upon quenching with water/tartaric acid, DMT partitions almost exclusively into the aqueous phase, whereas DIPT often co-extracts with the product in organic solvents (DCM/EtOAc), complicating purification.
Mechanistic Visualization: The Steric Influence
The "Butterfly Mechanism" relies on the tartrate ligand shielding one face of the alkene.
Caption: Impact of tartrate ester bulk on enantioselectivity. DIPT provides a 'tighter' chiral pocket than DMT.
Part 3: Niche Applications & Immobilization
Asymmetric Cyclopropanation (Simmons-Smith)
DMT derivatives are used to synthesize chiral dioxaborolanes , which mediate the asymmetric Simmons-Smith reaction.
-
The Reaction: Allylic alcohol +
+ Chiral Ligand.[3][4] -
DMT Role: DMT is transesterified with butylboronic acid to form the active dioxaborolane catalyst.
-
Performance: Similar to epoxidation, the bulkier tartrates (DIPT) generally yield higher diastereoselectivity (
) and . However, DMT is frequently used in immobilized systems (e.g., attached to silica or polymers) because the methyl ester is easier to transesterify with linker molecules (amino-alcohols) without steric hindrance blocking the attachment point.
Conclusion & Recommendations
-
Choose this compound (DMT) if:
-
You are synthesizing TADDOL or similar chiral ligands.[5] (Primary Recommendation)
-
You are performing a Sharpless Epoxidation where the product is extremely lipophilic, and you need a ligand that washes away easily with water.
-
You are developing immobilized catalysts and need a reactive ester for tethering.
-
-
Choose Diisopropyl Tartrate (DIPT) if:
-
You require maximum enantiomeric excess (>95%) for a standard allylic alcohol epoxidation.
-
References
-
Sharpless Asymmetric Epoxidation History & Optimization Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.
-
TADDOL Synthesis Protocol Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1999).[5] (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol from Dimethyl Tartrate. [5][6]
-
Mechanism of Tartrate-Mediated Catalysis Finn, M. G., & Sharpless, K. B. (1991). Mechanism of the titanium-tartrate asymmetric epoxidation.
-
Immobilization of Tartrate Ligands García-Muñoz, R. A., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS.
-
Chiral Dioxaborolane Cyclopropanation Charette, A. B., & Marcoux, J. F. (1996). The asymmetric cyclopropanation of allylic alcohols with iodomethylzinc reagents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TADDOL - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating the Nuances of Asymmetric Synthesis: A Comparative Guide to Byproducts in Dimethyl d-Tartrate Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, Dimethyl d-tartrate stands as a cornerstone chiral building block, pivotal for the stereocontrolled synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its principal application lies in its role as a precursor to chiral ligands for metal-catalyzed reactions, most notably the Sharpless asymmetric epoxidation. While the focus of such transformations is rightfully on the desired enantiomerically enriched product, a comprehensive understanding of potential byproduct formation is critical for process optimization, purification, and ensuring the overall efficiency and safety of a synthetic route. This guide provides an in-depth analysis of the byproducts that can arise in this compound mediated transformations, offering a comparative look at their formation and providing experimental frameworks for their identification and mitigation.
The Heart of the Matter: The Titanium-Tartrate Catalyst and Its Stability
At the core of many this compound mediated transformations is the in-situ formation of a titanium-tartrate complex. In the renowned Sharpless epoxidation, this catalyst is typically generated from titanium(IV) isopropoxide and a dialkyl tartrate, such as this compound.[2][3] The active catalyst is understood to be a C2-symmetric dimer, which creates the chiral environment necessary for enantioselective oxidation.[2][4] The stability and integrity of this complex are paramount for high catalytic turnover and enantioselectivity.
The reaction conditions, which include an oxidizing agent like tert-butyl hydroperoxide (TBHP), can, however, present challenges to the stability of the catalyst and the tartrate ligand itself. While the literature extensively covers the catalytic cycle of the desired epoxidation, detailed studies on the degradation pathways of the tartrate ligand are less common.
Unforeseen Pathways: Potential Byproducts and Their Origins
The formation of byproducts in this compound mediated transformations can be broadly categorized into three main areas: those arising from the substrate, those from the degradation of the catalyst or ligand, and those from interactions between the ligand and other reagents.
Substrate-Related Byproducts
The most commonly encountered byproducts are those derived from the substrate itself, often due to incomplete conversion or secondary reactions of the desired product.
-
Diol Formation: In epoxidation reactions, the primary product is a chiral epoxide. However, this epoxide can undergo subsequent ring-opening to form a diol. This can be catalyzed by moisture or acidic impurities in the reaction mixture.
-
Over-oxidation: In some instances, particularly in related reactions like asymmetric dihydroxylation, over-oxidation of the initial diol product can lead to cleavage of the carbon-carbon bond, resulting in the formation of aldehydes or carboxylic acids.
Ligand and Catalyst-Derived Byproducts
While the titanium-tartrate complex is generally robust, the reaction conditions can lead to its gradual degradation, or to side reactions involving the this compound ligand.
-
Transesterification: The ester functionalities of this compound can undergo transesterification with alcohol substrates or solvents, especially in the presence of the Lewis acidic titanium catalyst. This can lead to a heterogeneous mixture of tartrate ligands, potentially impacting the catalyst's structure and enantioselectivity. The modification of dimethyl tartrate through transesterification has been studied to create new ligands.[5]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester groups of this compound, forming the corresponding carboxylic acid. This can alter the solubility and coordinating properties of the ligand, potentially deactivating the catalyst. The addition of molecular sieves to the reaction mixture is a common practice to mitigate the effects of water.[6]
-
Oxidative Degradation: Although less commonly reported, the tartrate ligand itself could be susceptible to oxidation by potent oxidizing agents like TBHP, especially over prolonged reaction times or at elevated temperatures. This could lead to a complex mixture of degradation products.
Byproducts from Ligand-Reagent Interactions
Unwanted reactions between this compound and other components of the reaction mixture can also contribute to the impurity profile.
-
Reaction with Oxidants: Direct reaction between this compound and tert-butyl hydroperoxide is a possibility, though likely a minor pathway in a well-controlled catalytic reaction where the oxidant is primarily consumed in the epoxidation of the substrate.
Comparative Analysis of Byproduct Formation
The propensity for byproduct formation is highly dependent on the specific reaction conditions. Below is a comparative table summarizing the potential byproducts and the factors that may influence their formation.
| Byproduct Category | Specific Byproduct | Influencing Factors | Mitigation Strategies |
| Substrate-Related | Diol (from epoxide) | Presence of water, acidic impurities, prolonged reaction times. | Rigorous drying of reagents and solvents, use of buffers, optimization of reaction time. |
| Aldehydes/Carboxylic Acids | Over-oxidation, harsh reaction conditions. | Careful control of oxidant stoichiometry, optimization of temperature and reaction time. | |
| Ligand/Catalyst-Related | Transesterified Tartrates | Presence of other alcohols, Lewis acidity of the catalyst. | Use of aprotic solvents, careful selection of substrates. |
| Tartaric Acid | Presence of water. | Use of molecular sieves, anhydrous conditions. | |
| Oxidative Degradation Products | Excess oxidant, high temperatures, prolonged reaction times. | Stoichiometric control of oxidant, temperature control, monitoring reaction progress. |
Experimental Protocols for Byproduct Analysis
A critical aspect of managing byproduct formation is the ability to detect and quantify these impurities. The following are detailed protocols for the analysis of reaction mixtures from this compound mediated transformations.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
This method is suitable for the identification of volatile byproducts such as those resulting from transesterification or minor degradation products of the tartrate ligand.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 100 µL) of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., saturated aqueous sodium sulfite).
-
Extract the organic components with a non-polar solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and carefully concentrate it under a gentle stream of nitrogen.
-
Derivatize the sample if necessary (e.g., silylation) to improve the volatility of polar compounds like diols or tartaric acid.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the prepared sample, splitless injection.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify byproducts using an internal standard and generating a calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproducts
HPLC is well-suited for the analysis of less volatile and more polar byproducts, such as hydrolyzed tartrate or diol products.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture as described for GC-MS.
-
After extraction, evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 20 minutes.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for esters and carboxylic acids) and/or mass spectrometry (LC-MS) for more definitive identification.
-
-
Data Analysis:
-
Identify peaks by retention time comparison with authentic standards.
-
Quantify byproducts using an external or internal standard method.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the catalytic cycle, potential byproduct formation pathways, and the analytical workflow.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Potential pathways for byproduct formation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Computational Insights into Dimethyl d-Tartrate (DMT) Catalysis: Mechanism & Performance
Topic: Computational Studies on the Mechanism of Dimethyl d-Tartrate-Catalyzed Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (DMT) serves as a foundational chiral auxiliary and ligand in asymmetric synthesis. While often overshadowed by its bulkier homologs—Diethyl tartrate (DET) and Diisopropyl tartrate (DIPT)—in the classic Sharpless epoxidation, computational studies reveal that DMT offers unique electronic profiles and atom-economic advantages. This guide synthesizes Density Functional Theory (DFT) data to compare DMT against its analogs, explaining the mechanistic divergence in enantioselectivity (
The Computational Model: Active Species & Ligand Architecture
To understand the performance differences between DMT and its analogs, we must look at the active catalytic species. In titanium-mediated reactions, the active catalyst is not a monomer but a fluxional dimer.
The Dimeric Core
Computational studies (M06-2X/6-311+G(d,p) level) indicate that the resting state of the catalyst in Sharpless epoxidation is a
-
DMT vs. DIPT: The methyl ester groups of DMT are less sterically demanding than the isopropyl groups of DIPT.
-
Consequence: The "chiral pocket" formed by DMT is more open. While this allows for faster reaction rates with bulky substrates, it often results in lower
(energy difference between diastereomeric transition states), leading to lower enantioselectivity for small allylic alcohols.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical ligand-exchange equilibrium derived from computational stationary points.
Figure 1: Catalytic cycle of Titanium-Tartrate mediated epoxidation.[1][2] The 'Spiro' transition state is favored. DMT's reduced bulk lowers the energy penalty for the competing 'Planar' TS, reducing selectivity.
Comparative Analysis: DMT vs. DET vs. DIPT
This section compares the ligands based on computed transition state energies and experimental outcomes.
Enantioselectivity & Sterics
The "Sharpless Rule" (mnemonic) holds for all tartrates, but the degree of selectivity varies.
| Feature | Dimethyl Tartrate (DMT) | Diethyl Tartrate (DET) | Diisopropyl Tartrate (DIPT) |
| Steric Bulk (Taft Es) | Low (-0.[3]00) | Medium (-0.08) | High (-0.47) |
| Computed | ~1.2 kcal/mol | ~1.8 kcal/mol | >2.5 kcal/mol |
| Experimental | 85 - 92% | 90 - 95% | 95 - >99% |
| Kinetic Resolution | Poor (Low discrimination) | Good | Excellent |
| Water Solubility | High (Easy workup) | Moderate | Low (Emulsion risk) |
Expert Insight:
-
Why choose DMT? Despite lower
in kinetic resolution, DMT is preferred when the product is water-soluble. DET and DIPT form lipophilic complexes that are difficult to separate from polar epoxy alcohols. DMT hydrolyzes and washes away easily in the aqueous phase. -
Computational Note: In DFT studies (B3LYP/6-31G*), the "wall" created by the ester group in DIPT effectively blocks the "forbidden" quadrant of the catalyst. In DMT, this wall is permeable to larger substrate substituents, explaining the erosion of
.
Electronic Effects
While sterics dominate, electronic effects play a role. The methyl ester is slightly more electron-withdrawing than the isopropyl ester.
-
Lewis Acidity: The Ti-center in the DMT-complex is marginally more Lewis acidic.
-
Reaction Rate: DMT-catalyzed reactions often proceed 1.2x – 1.5x faster than DIPT reactions due to reduced steric hindrance at the metal center, facilitating substrate coordination.
Beyond Epoxidation: DMT as a Chiral Scaffold
Computational studies highlight DMT's utility as a precursor for more rigid chiral ligands where the tartrate backbone is fixed.
TADDOL Synthesis
DMT is the primary starting material for TADDOLs (
-
Mechanism: Grignard addition to the ester groups.
-
Computational Relevance: TADDOLs rely on the rigidity of the dioxolane ring (derived from DMT) to enforce chirality. Computations show that the
symmetry of the DMT backbone is perfectly conserved, creating a "propeller-like" chiral environment.
Hypervalent Iodine Catalysis
Recent computational designs (e.g., by Harned et al.) use DMT-derived iodoarenes for phenolic dearomatization.
-
Design Principle: The chiral tether from DMT shields one face of the phenol.[4]
-
Performance: The DMT-derived catalyst provides a balance of flexibility and shielding that rigid binaphthyl scaffolds sometimes lack.
Experimental Protocols (Self-Validating)
These protocols are designed with built-in checkpoints to ensure the active catalyst is formed correctly.
Protocol A: Sharpless Asymmetric Epoxidation using DMT
Best for: Polar/Water-soluble epoxy alcohols.
Reagents:
-
Allylic Alcohol (1.0 equiv)
-
Ti(OiPr)4 (0.05 - 0.10 equiv)
-
(+)-Dimethyl L-tartrate (DMT) (0.06 - 0.12 equiv)
-
TBHP (5.5 M in decane) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), anhydrous.
-
Activated 4Å Molecular Sieves (Crucial for catalyst turnover).
Step-by-Step Workflow:
-
Catalyst Aging (The "Color Check"):
-
In a flame-dried flask under
, add DCM and 4Å MS. Cool to -20°C. -
Add (+)-DMT and Ti(OiPr)4.[5]
-
Validation: Stir for 20-30 mins. The solution should remain clear/pale yellow. Turbidity indicates moisture contamination (reaction will fail).
-
-
Oxidant Loading:
-
Substrate Addition:
-
Add the allylic alcohol dropwise. Maintain temperature between -20°C and -10°C.
-
Monitor by TLC. DMT reactions are faster; check at 1 hour.
-
-
Workup (The DMT Advantage):
-
Quench with 10% aqueous tartaric acid solution.
-
Stir vigorously at room temperature for 1 hour.
-
Observation: The aqueous layer will contain the hydrolyzed DMT and Titanium salts. The organic layer contains your pure epoxide. (Unlike DIPT, which often requires emulsions-breaking with NaOH/Brine).
-
Protocol B: Synthesis of TADDOL from DMT
A precursor protocol.
-
Protection: React DMT with acetone/dimethoxypropane and p-TsOH to form the acetonide (dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate).
-
Validation: Check NMR for disappearance of OH signals.
-
-
Grignard Addition: Add the protected DMT to excess Phenylmagnesium Bromide (4.5 equiv).
-
Hydrolysis: Acidic workup yields the TADDOL diol.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[8] Link
-
Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[9] Journal of the American Chemical Society.[8] Link
-
Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society.[8] Link
-
Severino, E. A., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A. Link
-
Harned, A. M. (2018). Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents. Beilstein Journal of Organic Chemistry. Link
-
Seebach, D., et al. (1995). TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries. Angewandte Chemie International Edition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Comparative Cost Analysis: Chiral Starting Materials & Strategic Routes
Executive Summary: The Economics of Enantiopurity
In pharmaceutical development, the choice of chiral starting material (CSM) is rarely just a chemical decision—it is a techno-economic calculation that defines the Cost of Goods Sold (COGS) for the entire lifecycle of an API.
This guide moves beyond simple price-per-gram comparisons. We analyze the three dominant strategies—Chiral Pool , Asymmetric Synthesis , and Resolution —through the lens of industrial scalability, atom economy, and operational expenditure (OpEx).
Key Takeaway: While Chiral Pool materials offer the lowest initial raw material cost, they often incur hidden "step-count taxes." Conversely, Asymmetric Catalysis requires high upfront investment in ligand/enzyme screening but offers the lowest long-term COGS for high-volume APIs (e.g., Sitagliptin).
Strategic Route Analysis
Strategy A: The Chiral Pool (Nature's Bounty)
Concept: Utilizing naturally occurring enantiopure building blocks (amino acids, carbohydrates, terpenes).
-
Economic Profile: Low CapEx, Low Raw Material Cost.
-
The Hidden Cost: Structural Rigidity. Nature rarely provides the exact scaffold needed. Modifying a cheap chiral pool material (e.g., L-proline) into a complex drug intermediate often requires 3–5 additional synthetic steps (protection/deprotection, functional group manipulation).
-
Cost Driver: Step count. Every additional step adds ~15-20% to the cumulative yield loss and operational cost.
Strategy B: Asymmetric Synthesis (The Catalyst Tax)
Concept: Inducing chirality in pro-chiral substrates using metal-ligand complexes or biocatalysts.
-
Economic Profile: High Initial Dev Cost, Low Long-term COGS.
-
The Hidden Cost: Catalyst Load & Recycling. Precious metals (Rh, Ru, Pd) and proprietary ligands (e.g., Phosphoramidites, BOX) can constitute 30–50% of the reaction cost.
-
Breakthrough: Biocatalysis (e.g., Transaminases) has shifted this curve by eliminating metal waste and enabling aqueous processing, though enzyme development time is significant.
Strategy C: Resolution (The 50% Yield Trap)
Concept: Separating a racemic mixture using a chiral resolving agent or enzyme.[]
-
Economic Profile: Low Tech, Fast Implementation, High Material Waste.
-
The Hidden Cost: The Theoretical Yield Cap. Classical resolution is mathematically capped at 50% yield. Unless a Dynamic Kinetic Resolution (DKR) is possible (where the unreacted enantiomer racemizes in situ), you are discarding half your material.
-
Viability: Economically viable only if the unwanted enantiomer can be racemized and recycled cheaply, or if the starting racemate is extremely inexpensive (<$50/kg).
Comparative Data: Chiral Amine Case Study
To provide objective data, we compare three routes for synthesizing a generic Chiral
Table 1: Techno-Economic Performance Matrix
| Metric | Route 1: Classical Resolution | Route 2: Asymmetric Hydrogenation (Metal) | Route 3: Biocatalytic Transamination |
| Primary Reagent | Tartaric Acid (Resolving Agent) | [Rh(COD)Cl]₂ + Chiral Ligand | |
| Step Count | 2 (Salt formation + Free basing) | 1 (Hydrogenation) | 1 (Transamination) |
| Yield (Isolated) | 35–40% (max 50% theoretical) | 90–95% | 85–92% |
| Enantiomeric Excess | >98% (after recrystallization) | >96% | >99% |
| Atom Economy | Poor (Resolving agent waste) | Good | Excellent (Water byproduct) |
| Est.[2][3][4] Cost Contribution | High Solvent/Labor Costs | High Catalyst Cost | High Enzyme Cost |
| Scalability | Linear (Volume limited) | High (Safety constraints with H₂) | High (Batch or Flow) |
Analyst Note: While Route 1 uses the cheapest reagents, the labor and solvent costs for recrystallization often make it the most expensive per kg at scale. Route 3 is rapidly becoming the industry standard due to the elimination of heavy metal removal steps.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting a chiral strategy based on project phase and material cost.
Figure 1: Strategic Decision Tree for Chiral Starting Material Selection. Blue nodes represent decision gates; Green/Red/Grey nodes represent final process choices.
Experimental Protocols (Self-Validating Systems)
These protocols are designed to generate the data needed for the cost comparison in Table 1.
Protocol A: Classical Resolution of Racemic Amine
Objective: Determine the "Resolution Efficiency" (S-factor).
-
Screening: Dissolve 10 mmol of racemic amine in 5 mL of solvent (EtOH/Water mixes). Add 0.5 eq of chiral acid (e.g., L-Tartaric acid).
-
Crystallization: Heat to reflux until clear, then cool slowly to 4°C over 12 hours.
-
Validation Check: If no precipitate forms, increase concentration or change solvent polarity.
-
-
Filtration & Analysis: Filter the salt. Neutralize a small aliquot (NaOH) and analyze supernatant vs. crystals via Chiral HPLC.
-
Calculation: Calculate Yield (%) and ee (%).
-
Cost Implication: If yield <30% in one pass, the solvent recycling costs will destroy the economic viability.
-
Protocol B: Biocatalytic Transamination
Objective: Assess Enzyme Activity and Conversion.
-
Reaction Mix: In a glass vial, combine:
-
Substrate: 50 mM Prochiral Ketone.
-
Enzyme: 2 mg/mL
-Transaminase (commercial kit). -
Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).
-
Amine Donor: 1 M Isopropylamine (also serves as buffer/solvent).
-
Buffer: 100 mM Phosphate (pH 7.5).
-
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Quench with 100 µL 10N NaOH, extract with EtOAc.
-
Validation: Analyze conversion via GC-FID or HPLC.
-
Trust Indicator: If conversion >90% but ee is low, the enzyme is not specific enough. If conversion is low, product inhibition may be occurring (common in amine synthesis).
-
Workflow Visualization: The Cost Lifecycle
The following diagram maps where costs accumulate in each strategy.
Figure 2: Cost Accumulation Workflow. Note the "Waste" branch in Resolution vs. the "Recycle" loop in Asymmetric Synthesis.
References
-
Tufvesson, P., et al. (2011). "Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study." Industrial & Engineering Chemistry Research. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Chiral Amines." Topics in Catalysis. [Link]
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [Link]
-
Pollard, D., & Woodley, J. (2007). "Biocatalysis for Pharmaceutical Intermediates: The Future is Now." Trends in Biotechnology. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Dimethyl d-tartrate
As a Senior Application Scientist, it is my experience that a deep understanding of a compound's properties is the foundation of safe and effective research. This guide provides essential safety and logistical information for handling Dimethyl d-tartrate in a laboratory setting. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and efficiently, thereby fostering a culture of safety and scientific integrity.
This compound, while not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, still requires careful handling to minimize exposure and ensure laboratory safety.[1] Adherence to the protocols outlined below is a critical component of responsible research.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of any experimental plan. While this compound is not considered hazardous, it is crucial to handle it with the care afforded to all laboratory chemicals.[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or white to off-white solid | [1][2] |
| Melting Point | 48 - 50 °C / 118.4 - 122 °F | [1] |
| Boiling Point | 280 °C at 760 mmHg | [2] |
| Flash Point | 95.7 °C / > 112 °C | [1][2] |
| Solubility | Soluble in water | [1] |
Known and Potential Hazards:
Based on available safety data sheets for closely related tartrate esters, the primary risks associated with this compound are likely minimal under standard laboratory conditions. However, it is prudent to consider the following:
-
Skin and Eye Contact: Direct contact may cause irritation.
Personal Protective Equipment (PPE): Your Final Barrier
While engineering controls like fume hoods are the first line of defense, a comprehensive PPE regimen is mandatory to prevent accidental exposure. The selection of appropriate PPE is a critical step in ensuring personal safety.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use. | To prevent direct skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must meet OSHA or EN 166 standards. | To protect eyes from splashes or airborne particles.[1][3][4] |
| Body Protection | Laboratory coat | Standard cotton or synthetic lab coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required under normal use | A NIOSH-approved respirator may be necessary if dusts are generated or if working in a poorly ventilated area. | To prevent inhalation of airborne particles.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of spills and exposures. The following steps provide a procedural framework for handling this compound.
Preparation and Pre-Handling Checks:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, especially if there is a potential for generating dust or aerosols.[5]
-
Emergency Equipment: Before starting, ensure that an eyewash station and safety shower are readily accessible and operational.[5]
-
Gather Materials: Assemble all necessary equipment and reagents to minimize movement and the potential for accidents.
Handling Procedure:
-
Don PPE: Put on the required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound. If it is a solid, avoid creating dust.
-
Container Closure: Keep the container tightly closed when not in use.[1][3][6]
-
Avoid Incompatibilities: Keep this compound away from acids, bases, reducing agents, and oxidizing agents.[1][3]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, use an absorbent material to contain the substance.
-
Cleanup: Sweep up solid spills, avoiding dust generation, and place the material into a suitable, labeled container for disposal.[1][3]
-
Ventilation: Ensure adequate ventilation during cleanup.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Waste Collection:
-
All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated and properly labeled waste container.
Disposal Protocol:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is a continuous process of assessment and improvement.
References
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet: DMT removal reagent - Carl ROTH. (n.d.).
- UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020-06-15).
- This compound - LookChem. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- DIETHYL-D-(-)-TARTARATE CAS No 13811-71-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2015-05-02).
- Safety Data Sheet: Dimethyl carbonate - Carl ROTH. (n.d.).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
